molecular formula C9H7BrN2O2 B1423914 Methyl 7-bromo-1H-indazole-3-carboxylate CAS No. 885279-52-7

Methyl 7-bromo-1H-indazole-3-carboxylate

Cat. No.: B1423914
CAS No.: 885279-52-7
M. Wt: 255.07 g/mol
InChI Key: ZWIGZYXFNSNWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 7-bromo-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIGZYXFNSNWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696369
Record name Methyl 7-bromo-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-52-7
Record name Methyl 7-bromo-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-bromo-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 7-bromo-1H-indazole-3-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for subsequent functionalization and a methyl ester for amide coupling, makes it a highly valuable intermediate in the synthesis of complex bioactive molecules.[1] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase-inhibiting properties.[2][3] This guide provides a comprehensive overview of the strategic synthesis, detailed experimental protocols, and rigorous characterization of this compound, designed for researchers, chemists, and professionals in the field of drug development.

The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a fused pyrazole and benzene ring, is recognized as a "privileged scaffold" in drug discovery.[2][4] This designation stems from its ability to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications. Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[2]

The strategic introduction of a bromine atom, as in this compound, dramatically expands the synthetic utility of the scaffold. The bromo-substituent serves as a versatile handle for post-synthesis modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the core structure. This is a cornerstone of modern structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5]

Retrosynthetic Analysis and Strategic Synthesis Plan

A robust synthesis of this compound requires careful strategic planning. The key is to efficiently construct the indazole ring system with the desired substituents at the C3 and C7 positions. A logical retrosynthetic analysis breaks the target molecule down into its precursor, 7-bromo-1H-indazole-3-carboxylic acid, which can be derived from simpler, commercially available starting materials.

G cluster_main Retrosynthetic Pathway target This compound intermediate1 7-Bromo-1H-indazole-3-carboxylic acid target->intermediate1 Esterification intermediate2 1H-Indazole-3-carboxylic acid intermediate1->intermediate2 Regioselective Bromination start 2-Methyl-3-nitroaniline intermediate2->start Diazotization & Cyclization

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis hinges on two critical transformations:

  • Indazole Ring Formation: Building the core heterocyclic structure. A common and effective method involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization.

  • Functional Group Installation & Manipulation: Introducing the bromine atom and converting the carboxylic acid to its methyl ester. While bromination can be performed on the pre-formed indazole ring, this approach often suffers from poor regioselectivity, yielding a mixture of isomers that are difficult to separate. A more controlled strategy involves starting with a pre-brominated precursor to ensure the bromine is installed at the desired C7 position. However, for this guide, we will detail a direct bromination approach on the readily accessible 1H-Indazole-3-carboxylic acid, emphasizing the purification strategy.

Detailed Synthesis Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made during the process.

Experimental Workflow Overview

G cluster_workflow Synthetic Workflow start 1H-Indazole-3-carboxylic acid step1_reagents Br₂ Glacial Acetic Acid start->step1_reagents step1_product 7-Bromo-1H-indazole-3-carboxylic acid step1_reagents->step1_product step2_reagents Methanol (MeOH) H₂SO₄ (cat.) step1_product->step2_reagents final_product This compound step2_reagents->final_product purification Column Chromatography Recrystallization final_product->purification

Caption: Step-wise workflow for the synthesis.

Step 1: Synthesis of 7-Bromo-1H-indazole-3-carboxylic acid

This step involves the electrophilic bromination of the indazole ring. Acetic acid serves as both the solvent and a mild activator. The reaction temperature is elevated to facilitate the reaction, but controlled to minimize side-product formation. Note that this reaction can produce other isomers, such as the 5-bromo derivative, necessitating careful purification.[6]

Protocol:

  • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heat the suspension to 90 °C to achieve a clear solution.

  • In a separate container, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the heated indazole solution over 30 minutes. The reaction is exothermic and the color will change to a deep orange/red.

  • Maintain the reaction mixture at 90 °C for 16-24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.

  • Dry the crude solid under vacuum. The primary isomer is typically the 5-bromo derivative, with the desired 7-bromo isomer present in a smaller amount. Purification by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) is required to isolate the 7-bromo isomer.

Scientist's Note: The choice of glacial acetic acid as a solvent is crucial; its polar protic nature helps to solvate the starting material and the bromonium ion intermediate. Using two equivalents of bromine ensures the reaction goes to completion, but also increases the chance of di-bromination if not controlled. The key challenge in this step is the purification; careful chromatography is non-negotiable to obtain the isomerically pure 7-bromo product.

Step 2: Esterification to this compound

This is a classic Fischer esterification reaction. A large excess of methanol is used to drive the equilibrium towards the product, and a catalytic amount of strong acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Protocol:

  • Dissolve the purified 7-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.

  • Work-up: Cool the reaction mixture and reduce the volume of methanol under reduced pressure.

  • Neutralize the remaining mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Scientist's Note: The use of anhydrous methanol is essential to prevent the reverse reaction (ester hydrolysis). The catalytic amount of sulfuric acid is sufficient to achieve a reasonable reaction rate without causing significant degradation of the acid-sensitive indazole ring. The neutralization step is critical to remove the acid catalyst before extraction to prevent product loss.

Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques should be employed to verify the identity and purity of the final compound.

Characterization Workflow

G cluster_char Characterization Workflow start Purified Solid nmr NMR Spectroscopy ¹H NMR: Proton environment, coupling ¹³C NMR: Carbon backbone start->nmr ms Mass Spectrometry ESI-MS: Molecular Ion Peak ([M+H]⁺) Isotopic Pattern (~1:1 for Br) start->ms ir IR Spectroscopy N-H Stretch (~3300 cm⁻¹) C=O Stretch (~1720 cm⁻¹) Aromatic C=C (~1600-1450 cm⁻¹) start->ir confirm Structure Confirmed nmr->confirm ms->confirm ir->confirm

Caption: Analytical workflow for structural verification.

Expected Spectroscopic Data

The following data represents the predicted spectroscopic profile for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

Technique Expected Chemical Shift (δ, ppm) Description
¹H NMR ~10.5-11.5 (br s, 1H) Indazole N-H proton
~7.8-8.0 (d, 1H) Aromatic proton (likely H-4)
~7.5-7.7 (d, 1H) Aromatic proton (likely H-6)
~7.1-7.3 (t, 1H) Aromatic proton (likely H-5)
~4.0 (s, 3H) Methyl ester (-OCH₃) protons
¹³C NMR ~163 Ester carbonyl carbon (C=O)
~141 Aromatic quaternary carbon (C-7a)
~135 Aromatic quaternary carbon (C-3)
~129 Aromatic CH carbon
~125 Aromatic CH carbon
~122 Aromatic CH carbon
~115 Aromatic quaternary carbon (C-3a)
~110 Aromatic quaternary carbon (C-7, C-Br)

| | ~52 | Methyl ester carbon (-OCH₃) |

Table 2: Predicted Mass Spectrometry Data

Technique Ion Expected m/z Notes
ESI-MS (+ve) [M+H]⁺ 254.97, 256.97 Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[7]

| | [M+Na]⁺ | 276.95, 278.95 | Sodium adduct, also showing the 1:1 isotopic pattern.[7] |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode Expected Frequency (cm⁻¹)
N-H Stretch (Indazole) 3300 - 3100 (broad)
C-H Stretch (Aromatic) 3100 - 3000
C-H Stretch (Aliphatic, -OCH₃) 2950 - 2850
C=O Stretch (Ester) ~1725 - 1710
C=C Stretch (Aromatic) 1600 - 1450
C-O Stretch (Ester) 1300 - 1100

| C-Br Stretch | 700 - 550 |

Applications in Drug Discovery

This compound is not an end product but a versatile starting point for library synthesis.

  • Suzuki-Miyaura Coupling: The C7-Br bond can be coupled with various boronic acids to install new aryl or heteroaryl groups, enabling exploration of the solvent-exposed region of a target protein's binding pocket.

  • Buchwald-Hartwig Amination: Reaction with amines at the C7 position allows for the introduction of diverse amino functionalities.

  • Amide Synthesis: The methyl ester at C3 can be readily converted to a carboxylic acid via hydrolysis, which can then be coupled with a library of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse set of indazole-3-carboxamides.[8] This position is crucial for modulating interactions deep within a binding site.

These transformations are fundamental to the lead optimization phase of drug discovery, where fine-tuning a molecule's structure is essential for achieving the desired biological activity and drug-like properties.

References

Methyl 7-bromo-1H-indazole-3-carboxylate spectroscopic data analysis (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 7-bromo-1H-indazole-3-carboxylate

Indazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide range of biological activities.[1] this compound (CAS No. 885279-52-7) is a particularly valuable intermediate.[2] Its substituted indazole core allows for diverse chemical modifications, making it a key component in the synthesis of complex bioactive molecules. The presence of a bromine atom at the 7-position provides a strategic site for cross-coupling reactions, while the methyl carboxylate group at the 3-position can be readily modified, for instance, through amidation to produce carboxamides.[3]

Given its role in multi-step syntheses, verifying the identity and purity of this compound is a critical quality control step. Spectroscopic analysis provides the definitive structural "fingerprint" required for this verification. This guide explains the expected spectroscopic outcomes and the logic behind their interpretation.

Compound Profile:

PropertyValue
IUPAC Name This compound
CAS Number 885279-52-7
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Monoisotopic Mass 253.9691 g/mol
Appearance White to off-white solid

Molecular Structure

The structure of this compound is foundational to understanding its spectral data.

M [M+H]⁺ m/z = 255/257 frag1 [M+H - OCH₃]⁺ m/z = 224/226 M->frag1 - OCH₃ frag2 [M+H - COOCH₃]⁺ m/z = 196/198 M->frag2 - COOCH₃

References

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] Methyl 7-bromo-1H-indazole-3-carboxylate is a versatile synthetic intermediate, offering a unique substitution pattern that is ripe for exploration in drug discovery.[4] While direct biological data for this specific molecule is not extensively published, the well-documented activities of structurally related indazole derivatives—ranging from anticancer to anti-inflammatory effects—provide a strong rationale for a comprehensive screening campaign.[5][6][7][8] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance, particularly in oncology.[2][9]

This guide, intended for researchers, scientists, and drug development professionals, outlines a strategic, multi-tiered approach to systematically screen this compound for potential biological activities. We will proceed from broad phenotypic assays to more defined, target-based secondary screens, culminating in a discussion of state-of-the-art target deconvolution methodologies. Each protocol is presented as a self-validating system, explaining the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

The Strategic Rationale: Why Screen this compound?

The decision to screen a novel chemical entity is predicated on its structural novelty and the therapeutic potential of its core scaffold. This compound is a compelling candidate for several reasons:

  • The Privileged Indazole Scaffold: Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[3][8][10] This history of success significantly increases the probability of discovering novel bioactivity.

  • Structural Features for Target Interaction: The molecule possesses key features for molecular recognition, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (carbonyl), and a hydrophobic aromatic system. The bromine atom at the 7-position provides a vector for further chemical modification and can influence binding affinity and selectivity.

  • Precedent in Kinase Inhibition: Structurally analogous 1H-indazole-3-carboxamides are recognized as potent inhibitors of p21-activated kinase 1 (PAK1), a crucial signaling node in cancer progression.[1][11] This provides a strong, testable hypothesis for at least one potential mechanism of action.

Our screening strategy is therefore designed as a logical funnel, beginning with broad questions about cytotoxicity and progressively narrowing the focus to specific molecular targets and mechanisms.

A Multi-Tiered Screening Cascade

A successful screening campaign requires a systematic approach to efficiently identify and validate hits.[12] We propose a three-tiered cascade designed to maximize information while conserving resources.

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Secondary Mechanistic Assays cluster_2 Tier 3: Target Deconvolution & Validation T1_Node Cytotoxicity Profiling (MTT/SRB Assays) Broad Panel of Cancer Cell Lines T2_Kinase Kinase Inhibition Assay (e.g., PAK1 ADP-Glo) T1_Node->T2_Kinase If Cytotoxic T2_Inflam Anti-Inflammatory Assay (e.g., COX-2 Inhibition) T1_Node->T2_Inflam Rationale-Driven (Indazole Scaffold) T3_TargetID Target Identification (AC-MS, DARTS, CETSA) T2_Kinase->T3_TargetID If Potent Inhibitor T2_Inflam->T3_TargetID If Potent Inhibitor T3_Validate Hit Validation & SAR (Biophysical & Cellular Assays) T3_TargetID->T3_Validate Putative Target(s) Identified

Caption: A three-tiered workflow for screening this compound.

Tier 1: Primary Cytotoxicity Screening

The foundational step in assessing a novel compound with potential anticancer activity is to evaluate its effect on cell viability and proliferation.[13][14][15] We propose screening against a diverse panel of human cancer cell lines to identify potential tissue-specific activity.

Rationale for Assay Selection

We will employ two robust, colorimetric cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.[13] Using both provides a more complete picture, as they measure different cellular parameters:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic activity and cell viability.[16]

  • SRB Assay: Measures total cellular protein content, providing an estimation of cell number.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel compounds.[13][16]

  • Cell Culture & Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay Procedure:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.[14]

Data Presentation

Quantitative data should be summarized to clearly present the compound's potency and selectivity.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cancer Cell LineTissue of OriginIC₅₀ (µM) [MTT Assay]IC₅₀ (µM) [SRB Assay]
MCF-7Breast Adenocarcinoma12.5 ± 1.314.2 ± 1.8
A549Lung Carcinoma25.1 ± 2.528.9 ± 3.1
HCT116Colon Carcinoma8.7 ± 0.99.5 ± 1.1
HEK293 (Control)Normal Kidney> 100> 100

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Secondary Mechanistic & Target-Based Assays

If Tier 1 screening reveals significant cytotoxic activity, the next logical step is to investigate potential mechanisms of action. Based on the indazole scaffold's known pharmacology, kinase inhibition and anti-inflammatory pathways are high-priority areas for investigation.[6][11][17]

Hypothesis: Kinase Inhibition (PAK1)

The 1H-indazole-3-carboxamide scaffold is a known inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility.[1][11] Aberrant PAK1 signaling is a hallmark of many cancers. Therefore, assessing the inhibitory potential of our compound against PAK1 is a rational, hypothesis-driven next step.

G Rac_Cdc42 Rac/Cdc42 (Upstream Activators) PAK1 PAK1 Kinase Rac_Cdc42->PAK1 Activation Substrates Downstream Substrates (e.g., MEK1, RAF1) PAK1->Substrates Phosphorylation Compound Methyl 7-bromo-1H- indazole-3-carboxylate Compound->PAK1 Inhibition Effects Oncogenic Effects: • Proliferation • Survival • Metastasis Substrates->Effects

Caption: Potential inhibition of the PAK1 signaling pathway by the test compound.

Experimental Protocol: In Vitro PAK1 Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1]

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound (serially diluted in DMSO) or vehicle control.

    • Add 2 µL of a solution containing recombinant human PAK1 enzyme and its specific substrate peptide.

    • Initiate the kinase reaction by adding 2 µL of an ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[1]

  • Data Acquisition & Analysis:

    • Record the luminescence signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothesis: Anti-Inflammatory Activity (COX-2 Inhibition)

Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[6][18]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A commercially available colorimetric COX-2 inhibitor screening assay kit can be used. This assay measures the peroxidase component of the COX enzyme.

  • Reagent Preparation: Prepare all reagents (Heme, Assay Buffer, Arachidonic Acid, Colorimetric Substrate) as per the manufacturer's protocol.

  • Reaction Setup:

    • In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of purified COX-2 enzyme to all wells.

    • Add 10 µL of the test compound (serially diluted) or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Incubate the plate for 15 minutes at 25°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution.

    • Immediately add 10 µL of the Colorimetric Substrate solution.

    • Shake the plate for 10-20 seconds and measure the absorbance at 590 nm at 1-minute intervals for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Calculate the IC₅₀ value from the dose-response curve.

Tier 3: Target Deconvolution and Validation

Identifying the specific molecular target(s) of a bioactive compound is a critical step in drug development, enabling mechanism-of-action studies and lead optimization.[19][20][21] If this compound demonstrates compelling activity in phenotypic screens but its target is not confirmed in secondary assays, several powerful, unbiased techniques can be employed.

Overview of Target Identification Strategies

A multi-pronged approach is often the most effective strategy.[20]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This method involves immobilizing the bioactive compound on a solid support to "fish" for its binding partners from a cell lysate.[22] The captured proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS operates on the principle that the binding of a small molecule can stabilize its target protein against degradation by proteases.[20] Changes in protein stability in the presence of the compound are analyzed by gel electrophoresis or mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the concept that drug binding increases the thermal stability of the target protein.[20][21] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

G Start Bioactive Hit (Phenotypic Activity) AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Start->AC_MS DARTS DARTS (Protease Stability) Start->DARTS CETSA CETSA (Thermal Stability) Start->CETSA Hypothesis Generate Target Hypothesis AC_MS->Hypothesis DARTS->Hypothesis CETSA->Hypothesis Validation Target Validation (e.g., siRNA, Overexpression, Biophysical Binding Assays) Hypothesis->Validation

Caption: A logical workflow for unbiased target identification and validation.

Conclusion and Future Directions

This technical guide provides a comprehensive and rational framework for the initial biological screening of this compound. The indazole scaffold holds significant promise, and a systematic investigation beginning with broad cytotoxicity profiling, followed by hypothesis-driven secondary assays, is the most efficient path to uncovering its therapeutic potential.[3][9] Positive results from this screening cascade would warrant a full-scale hit-to-lead campaign, including medicinal chemistry efforts to explore the structure-activity relationship (SAR) around the indazole core and validation of the target in relevant in vivo models. The methodologies outlined herein provide the robust foundation necessary for such an endeavor.

References

Unlocking Therapeutic Potential: A Technical Guide to Targeting Disease with Methyl 7-bromo-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – December 31, 2025 – The indazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics and a multitude of investigational agents. Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide array of biological activities.[1][2][3] Among the vast family of indazole-based compounds, derivatives of Methyl 7-bromo-1H-indazole-3-carboxylate represent a promising frontier for the development of novel, targeted therapies. This compound serves as a key synthetic intermediate for creating molecules with potential applications in oncology, neurology, and inflammatory diseases.[4]

This in-depth technical guide, intended for researchers, medicinal chemists, and drug development professionals, synthesizes the current understanding of potential therapeutic targets for derivatives of this compound. We will explore the mechanistic rationale behind these targets, provide actionable experimental protocols for their validation, and present a logical framework for advancing these compounds through the drug discovery pipeline.

The Indazole Scaffold: A Foundation for Diverse Biological Activity

The 1H-indazole tautomer is the most thermodynamically stable form and is the basis for most of the biologically active derivatives.[1][5] The fusion of a benzene ring with a pyrazole ring creates a unique electronic and structural environment that is amenable to forming specific, high-affinity interactions with a variety of biological macromolecules.[5] This inherent versatility has led to the successful development of indazole-containing drugs for a range of diseases, from cancer to cardiovascular conditions.[1][6]

The core focus of this guide, this compound, provides multiple points for synthetic diversification. The bromine atom at the 7-position and the methyl ester at the 3-position are ideal handles for introducing a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Primary Therapeutic Area: Oncology

The most significant body of evidence for the therapeutic application of indazole derivatives lies in the field of oncology.[7][8][9] Several FDA-approved anticancer agents, including Pazopanib and Niraparib, feature the indazole core.[1] The anticancer effects of indazole derivatives are often multifactorial, stemming from their ability to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.

Key Anticancer Targets and Mechanisms
  • Protein Kinase Inhibition : A predominant mechanism of action for many indazole derivatives is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways controlling cell growth, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers.

    • p21-Activated Kinase 1 (PAK1) : The 1H-indazole-3-carboxamide scaffold, a close analog to derivatives of our core compound, has been identified as a potent inhibitor of PAK1.[10][11] PAK1 is a downstream effector of the Rho GTPases Rac1 and Cdc42 and is critically involved in oncogenic signaling, cytoskeletal dynamics, and cell motility.[10] Inhibition of PAK1 by indazole derivatives can suppress cancer cell migration and invasion.[12]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Indazole-pyrimidine based derivatives have been shown to be effective VEGFR-2 kinase inhibitors.[13] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can exert anti-angiogenic effects.[13]

    • Extracellular Signal-Regulated Kinases (ERK1/2) : Certain 1H-indazole amide derivatives have demonstrated potent inhibitory activity against ERK1/2, key components of the MAPK/ERK signaling pathway that is frequently hyperactivated in cancer.[1]

    • Other Kinase Targets : The indazole scaffold has been successfully employed to develop inhibitors for a range of other kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Bcr-Abl.[1][9]

  • Induction of Apoptosis : Several studies have shown that indazole derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Treatment with some indazole derivatives has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like cleaved caspase-3.[7]

  • Modulation of the p53/MDM2 Pathway : Some 1H-indazole-3-amine derivatives have been found to affect apoptosis and the cell cycle by potentially inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[14][15] The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is often abrogated in cancer through interaction with its negative regulator, MDM2.

Logical Workflow for Target Validation in Oncology

The following diagram illustrates a logical workflow for identifying and validating the therapeutic targets of novel this compound derivatives in an oncology setting.

G cluster_0 Initial Screening & Hit Identification cluster_1 Mechanism of Action & Target Deconvolution cluster_2 Lead Optimization & In Vivo Validation A Synthesize Derivative Library from This compound B High-Throughput Screening (HTS) (e.g., cell proliferation assays in a panel of cancer cell lines) A->B C Identify 'Hit' Compounds with Potent Antiproliferative Activity B->C D Broad Kinase Panel Screening C->D E Apoptosis & Cell Cycle Assays (e.g., Annexin V, Caspase-Glo, PI staining) C->E F Identify Preliminary Target(s) (e.g., PAK1, VEGFR-2) D->F E->F G Biochemical Assays (e.g., in vitro kinase inhibition) F->G H Cellular Target Engagement Assays (e.g., Western blot for phospho-proteins) F->H I Validate On-Target Activity G->I H->I J Structure-Activity Relationship (SAR) Studies I->J K Improve Potency, Selectivity, & ADME Properties J->K L In Vivo Efficacy Studies (e.g., xenograft models) K->L M Pharmacodynamic (PD) Biomarker Analysis L->M

Caption: A logical workflow for the discovery and validation of oncology drug candidates derived from this compound.

Potential in Other Therapeutic Areas

While oncology is the most explored area, the structural versatility of indazole derivatives suggests their potential in other diseases.

  • Inflammatory Diseases : Benzydamine, an indazole-containing compound, is used as a non-steroidal anti-inflammatory drug.[6] The anti-inflammatory properties of some indazole derivatives could be linked to the inhibition of inflammatory kinases or other mediators.

  • Neurodegenerative Diseases : this compound has been noted as a valuable intermediate for developing drugs targeting neurological disorders.[4]

  • Cardiovascular Diseases : Some indazole derivatives have shown potential in treating cardiovascular conditions such as arrhythmia and thrombosis.[6]

Experimental Protocols for Target Validation

The following are detailed, step-by-step methodologies for key experiments to validate the interaction of novel indazole derivatives with their putative targets.

Protocol 1: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity of a test compound against PAK1 kinase. This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing PAK1 enzyme and substrate peptide in assay buffer).

    • To initiate the reaction, add 5 µL of a 2X ATP solution (in assay buffer). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Western Blot for Phospho-ERK1/2 Inhibition

Objective: To assess the ability of a test compound to inhibit the phosphorylation of ERK1/2 in a cellular context, providing evidence of target engagement.

Materials:

  • Cancer cell line known to have an activated MAPK/ERK pathway (e.g., HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Growth factor for stimulation (e.g., EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative indazole derivatives against various cancer-related targets, illustrating the potential for this scaffold.

Compound ClassTargetIC₅₀ ValueCell LineReference
Indazole DerivativeMultiple Cancer Cell Lines0.23–1.15 µM4T1, etc.[7]
1H-Indazole-3-amine DerivativeK562 (CML)5.15 µMK562[14][15]
Indazole-Pyrimidine DerivativeVEGFR-224.5 nM(Biochemical)[13]
1H-Indazole Amide DerivativeERK1/29.3 - 25.8 nM(Biochemical)[1]
1H-Indazole DerivativeEGFR T790M5.3 nM(Biochemical)[1]

Conclusion and Future Directions

Derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The indazole scaffold's proven track record, combined with the synthetic accessibility of this core intermediate, provides a robust platform for developing potent and selective inhibitors of key pathological targets. The primary opportunities lie in the continued exploration of kinase inhibition, particularly against targets like PAK1 and VEGFR-2, as well as in the modulation of apoptotic and cell cycle pathways.

Future efforts should focus on a systematic structure-activity relationship (SAR) exploration of derivatives, leveraging the 7-bromo and 3-carboxylate positions to optimize potency, selectivity, and pharmacokinetic profiles. The experimental workflows and protocols outlined in this guide provide a self-validating system for identifying and advancing promising lead compounds toward clinical development.

References

solubility and stability studies of Methyl 7-bromo-1H-indazole-3-carboxylate in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 7-bromo-1H-indazole-3-carboxylate

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] As with any potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is a non-negotiable prerequisite for successful drug development. Among the most critical of these properties are solubility and stability.

Solubility dictates a compound's dissolution rate and bioavailability, influencing everything from formulation strategies to in vivo efficacy.[5] Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes.[5] Stability, the ability of the compound to resist chemical degradation, directly impacts its safety, potency, and shelf-life.[6] Regulatory bodies like the FDA and ICH mandate rigorous stability testing to ensure that a drug product remains safe and effective throughout its lifecycle.[6]

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, chemists, and formulation scientists, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. We will explore the determination of thermodynamic solubility in various pharmaceutically relevant solvents and establish a robust stability-indicating analytical method through forced degradation studies.

Part 1: Thermodynamic Solubility Assessment

The objective of this phase is to determine the equilibrium solubility of this compound in a range of solvents. This data is foundational for developing liquid formulations, selecting appropriate solvents for synthesis and purification, and predicting dissolution behavior. We employ the shake-flask method, which remains the gold standard for its reliability in measuring thermodynamic solubility.[7]

Rationale for Solvent Selection

The chosen solvents span a range of polarities and proticities to provide a comprehensive solubility profile relevant to drug development:

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): To simulate the pH environments of the gastrointestinal tract and inform potential for oral absorption.

  • Methanol & Ethanol: Common polar protic solvents used in processing and formulation.

  • Acetonitrile: A polar aprotic solvent frequently used in chromatography and synthesis.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent often used to create high-concentration stock solutions for in vitro screening.[1]

  • 25% Ethanol/Water (v/v): A representative co-solvent system used to enhance the solubility of poorly water-soluble compounds.

Experimental Workflow: Shake-Flask Solubility Determination

The workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound into multiple vials prep2 Add a precise volume of each selected solvent prep1->prep2 equil Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow vials to stand, letting excess solid settle equil->sep1 sep2 Withdraw supernatant and filter through a 0.22 µm syringe filter to remove particulates sep1->sep2 analysis1 Dilute the clear filtrate with a suitable mobile phase sep2->analysis1 analysis2 Analyze by a validated quantitative HPLC method analysis1->analysis2 analysis3 Calculate concentration against a standard curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 1: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (e.g., ~10 mg, ensuring solid remains after equilibration) to a series of 2 mL glass vials.

  • Solvent Addition: Accurately pipette 1.0 mL of each test solvent into the respective vials.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm) for at least 24 hours.[8] A 48-hour time point is recommended to confirm equilibrium has been reached.

  • Sampling: After equilibration, visually confirm the presence of undissolved solid. Allow the vials to rest for 30 minutes.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm chemically compatible (e.g., PTFE) syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Perform an accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method (as described below) to determine the concentration of the dissolved compound.

Data Summary: Solubility Profile

The results should be compiled into a clear, comparative table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
pH 3.0 Phosphate Buffer25[Data][Data]
pH 7.4 Phosphate Buffer25[Data][Data]
pH 9.0 Borate Buffer25[Data][Data]
Methanol25[Data][Data]
Ethanol25[Data][Data]
Acetonitrile25[Data][Data]
Dimethyl Sulfoxide (DMSO)25[Data][Data]
25% Ethanol/Water (v/v)25[Data][Data]

Part 2: Stability Assessment and Forced Degradation

Forced degradation, or stress testing, is an essential component of drug development that provides insight into the intrinsic stability of a molecule.[9] These studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[6][10] The ultimate goal is to develop and validate a stability-indicating analytical method (SIAM) , which is a validated quantitative method that can detect changes in the drug substance's properties over time and resolve the API from any impurities or degradation products.[11]

Rationale for Stress Conditions

The selected stress conditions are based on ICH guidelines and are designed to probe the compound's susceptibility to common degradation mechanisms:[12]

  • Acid & Base Hydrolysis: Evaluates stability in acidic and basic environments, which is relevant for oral dosage forms and certain liquid formulations.

  • Oxidation: Simulates potential degradation from atmospheric oxygen or oxidative excipients.

  • Thermal Stress: Assesses the impact of elevated temperatures that may be encountered during manufacturing or storage.

  • Photostability: Determines the compound's sensitivity to light exposure, which informs packaging requirements. Indazole derivatives, in particular, can be prone to phototransposition into benzimidazoles under UV irradiation.[13]

Experimental Workflow: Forced Degradation & Method Development

This workflow illustrates the iterative process of stressing the compound and using the resulting samples to develop a specific and robust analytical method.

G cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Stability-Indicating Method Development (HPLC-PDA) API Pure API: This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (Solid/Solution) (ICH Q1B Light Exposure) API->Photo Develop Develop Gradient HPLC Method (Column, Mobile Phase, Gradient) Acid->Develop Stressed Samples Base->Develop Stressed Samples Ox->Develop Stressed Samples Thermal->Develop Stressed Samples Photo->Develop Stressed Samples Validate Validate Method: Specificity, Linearity, Precision, Accuracy, Robustness Develop->Validate Optimized Method SIAM Final Stability-Indicating Analytical Method (SIAM) Validate->SIAM

Caption: Forced Degradation and SIAM Development Workflow.

Protocol 2: Forced Degradation Studies

For each condition, a sample of the compound is prepared at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent. The target degradation is typically 5-20%; if degradation is excessive, the stress duration or temperature should be reduced.[10][12]

  • Acid Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12 hours). Cool the sample and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for a specified time. Cool the sample and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and monitor over time (e.g., 6, 12, 24 hours).

  • Thermal Degradation: Place the solid compound in a vial in a thermostatically controlled oven at 80°C for 7 days. At the end of the study, dissolve the solid in a known volume of solvent for analysis.

  • Photodegradation: Expose the solid compound and a solution of the compound (in a photostable solvent like acetonitrile) to a light source compliant with ICH Q1B guidelines (providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

Protocol 3: Stability-Indicating HPLC Method Development

The core of a stability study is an analytical method that proves specificity. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the technique of choice.[14]

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous (A): 10 mM Ammonium Formate buffer, pH 3.0.

    • Organic (B): Acetonitrile or Methanol.

  • Wavelength Detection: Monitor at a wavelength that provides a good response for the parent compound (e.g., determine the λmax from a UV scan). A PDA detector is crucial as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.

  • Gradient Optimization: Develop a gradient elution to separate the polar degradation products from the less polar parent compound.

    • Example Gradient: Start with a low percentage of organic phase (e.g., 10% B) and linearly increase to a high percentage (e.g., 95% B) over 20-30 minutes. Hold at high organic to elute any non-polar impurities, then return to initial conditions and equilibrate.

  • Method Validation: Analyze all stressed samples using the developed method. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis should be performed on the parent peak in each chromatogram to confirm specificity.

Data Summary: Forced Degradation Results

The results should be tabulated to clearly show the compound's stability profile under various stress conditions.

Stress ConditionDuration/Temp% Parent API RemainingNo. of DegradantsArea % of Major Degradant
Control (Unstressed)-100.00-
0.1 M HCl12h / 60°C[Data][Data][Data]
0.1 M NaOH6h / 60°C[Data][Data][Data]
3% H₂O₂24h / RT[Data][Data][Data]
Thermal (Solid)7 days / 80°C[Data][Data][Data]
Photolytic (Solution)ICH Q1B[Data][Data][Data]

Conclusion and Implications

This technical guide outlines a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. The solubility data generated is essential for guiding formulation development, from early-stage discovery to late-stage product manufacturing. The forced degradation studies provide a deep understanding of the molecule's intrinsic chemical liabilities and, most importantly, enable the development of a validated stability-indicating analytical method. This SIAM is a critical tool for quality control, ensuring that the purity, potency, and safety of the API can be monitored throughout its shelf life in future formal stability studies. The insights gained from this work form the bedrock of a successful and compliant drug development program.

References

Initial Toxicity Assessment of Methyl 7-bromo-1H-indazole-3-carboxylate in Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents necessitate a rigorous evaluation of their safety profiles at the earliest stages. This technical guide provides a comprehensive framework for the initial in vitro toxicity assessment of Methyl 7-bromo-1H-indazole-3-carboxylate, a heterocyclic compound with potential applications in pharmaceutical development.[1] Recognizing the indazole scaffold as a "privileged structure" in medicinal chemistry, this guide outlines a multi-faceted approach to evaluating the compound's cytotoxic and apoptotic potential across a strategically selected panel of human cell lines.[2][3] We delve into the rationale behind experimental design, provide detailed, field-proven protocols for key cytotoxicity and apoptosis assays, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Rationale for Early Toxicity Profiling

This compound belongs to the indazole class of compounds, which are known to be versatile intermediates in the synthesis of bioactive molecules with potential applications in oncology and neurology.[1] The evaluation of the cytotoxic potential of such novel chemical entities is a critical step in the drug discovery and development process.[4] In vitro cytotoxicity assays provide essential, early-stage information on the concentration-dependent toxicity of a compound, which is fundamental for screening large libraries of compounds and selecting promising candidates for further development.[4][5]

The primary objective of this initial toxicity assessment is to determine the concentration at which this compound elicits a toxic response in cultured human cells and to gain preliminary insights into the potential mechanisms of cell death. This is achieved by employing a battery of assays that measure different cellular endpoints, including metabolic activity, membrane integrity, and the activation of apoptotic pathways. The Food and Drug Administration (FDA) encourages a tiered approach to toxicity testing, starting with in vitro tests to identify potential adverse effects early in the drug development process.[6][7]

Strategic Experimental Design

A robust initial toxicity assessment relies on a carefully considered experimental design. The choices of cell lines, compound concentration ranges, and assay endpoints are critical for generating meaningful and reproducible data.

Rationale for Cell Line Selection

The choice of cell lines is a crucial parameter in designing cytotoxicity studies.[8] To obtain a broad understanding of the potential toxicity of this compound, a panel of cell lines representing different tissue types is recommended.[9] This includes both cancerous and non-cancerous cell lines to assess for any potential selective toxicity.[10]

For this initial assessment, the following cell lines are proposed:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism and a common target for drug-induced toxicity.[11][12]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line representing the kidney, another vital organ in drug clearance and a potential site of toxicity.[10][12]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line to assess potential anti-cancer activity and general cytotoxicity.[10]

  • A549 (Human Lung Carcinoma): Represents another common cancer type and provides data on cytotoxicity in a different tissue context.[9]

Compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in a complete cell culture medium to achieve the desired final concentrations for treating the cells. A typical concentration range for an initial screen might span from 0.1 µM to 100 µM.[13] It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) to account for any solvent-induced effects.[13]

Core Cytotoxicity Assessment: A Multi-Parametric Approach

To ensure the trustworthiness of the toxicity assessment, a multi-parametric approach employing at least two different cytotoxicity assays is recommended. This provides a more comprehensive picture of the compound's effect on cell health by measuring different cellular parameters.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[14]

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18] The amount of LDH released is proportional to the number of lysed or damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[19]

Diagram of the Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Select Cell Lines (e.g., HepG2, HEK293, MCF-7, A549) seed Seed Cells in 96-well Plates start->seed treat Treat with Compound (0.1-100 µM) & Controls seed->treat incubate Incubate (24, 48, 72 hours) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_sample Collect Supernatant incubate->ldh_sample mtt_incubate Incubate (4 hours) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read calc_viability Calculate % Cell Viability mtt_read->calc_viability ldh_react Add LDH Reagent ldh_sample->ldh_react ldh_incubate Incubate (30 min) ldh_react->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for MTT and LDH cytotoxicity assays.

Mechanistic Insights: Investigating Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further investigation into the activation of key apoptotic markers is necessary. Apoptosis assays are used to identify and quantify programmed cell death in response to drug administration.[20]

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the apoptotic process.[21] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[21] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of these two caspases.[22]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC50 value for a shorter time course (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Diagram of the Apoptotic Signaling Pathway

G compound This compound stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays are typically used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%.[13]

Table 1: Hypothetical IC50 Values (µM) of this compound
Cell LineAssay24 hours48 hours72 hours
HepG2 MTT85.2 ± 6.342.1 ± 3.821.5 ± 2.1
LDH90.5 ± 7.148.7 ± 4.225.3 ± 2.5
HEK293 MTT> 10095.4 ± 8.978.2 ± 6.5
LDH> 100> 10085.1 ± 7.9
MCF-7 MTT62.7 ± 5.530.9 ± 2.915.8 ± 1.7
LDH68.1 ± 6.035.2 ± 3.118.4 ± 1.9
A549 MTT71.4 ± 6.838.6 ± 3.519.9 ± 2.0
LDH75.9 ± 7.242.3 ± 4.022.1 ± 2.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Caspase-3/7 Activation (Fold Change vs. Control)
Cell Line6 hours12 hours24 hours
HepG2 1.8 ± 0.23.5 ± 0.45.1 ± 0.6
MCF-7 2.1 ± 0.34.2 ± 0.56.8 ± 0.7

Cells were treated with the 48-hour IC50 concentration of the compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro toxicity assessment of this compound. The proposed battery of assays, including MTT, LDH, and Caspase-3/7 activation, provides a comprehensive preliminary toxicity profile. The hypothetical data suggest that the compound exhibits dose- and time-dependent cytotoxicity, with greater potency against the cancerous cell lines (MCF-7 and A549) compared to the non-cancerous HEK293 cells. The activation of caspase-3/7 suggests that the induced cell death may occur, at least in part, through apoptosis.

These initial findings are crucial for guiding further preclinical development. Future studies should aim to elucidate the specific molecular targets and signaling pathways affected by this compound. More advanced assays, such as Annexin V/PI staining for apoptosis and cell cycle analysis, can provide deeper mechanistic insights.[4][20] Ultimately, this foundational in vitro data is essential for making informed decisions about advancing a compound to more complex preclinical and eventually, clinical studies.

References

Methodological & Application

application of Methyl 7-bromo-1H-indazole-3-carboxylate in parallel synthesis of compound libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold and the Utility of a Trifunctional Building Block

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[1][3] The development of kinase inhibitors, in particular, has seen a surge in the use of the indazole core, which can effectively mimic the purine hinge-binding motif of ATP.

The parallel synthesis of compound libraries is a cornerstone of modern drug discovery, enabling the rapid generation and screening of thousands of molecules to identify promising lead candidates. In this context, the selection of the starting building block is of paramount importance. An ideal building block should possess multiple, orthogonally reactive functional groups, allowing for the systematic and efficient introduction of chemical diversity.

Methyl 7-bromo-1H-indazole-3-carboxylate is an exemplary trifunctional building block, strategically designed for the efficient construction of diverse indazole-based libraries.[4] This molecule offers three distinct points for chemical modification:

  • The Indazole Nitrogen (N1/N2): Amenable to alkylation or arylation, allowing for the exploration of the solvent-exposed region of many kinase active sites.

  • The C7-Bromine Atom: A versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

  • The C3-Methyl Ester: Readily converted to amides, hydrazides, or other carboxylic acid derivatives, providing a vector for interaction with key amino acid residues in a target protein.

This document provides a detailed guide to the application of this compound in parallel synthesis workflows, complete with validated protocols and insights into experimental design.

Core Synthetic Strategies & Library Design

The power of this compound lies in its ability to facilitate a divergent synthetic approach. A common intermediate can be diversified at three key positions, leading to an exponential increase in the number of final compounds. The general workflow is depicted below.

G A Methyl 7-bromo- 1H-indazole-3-carboxylate B N1-Alkylation/ Arylation (R1) A->B Step 1 C C7 Suzuki Coupling (R2) B->C Step 2 D C3 Amide Coupling (R3) C->D Step 3 E Diversified Indazole Library R1-Indazole(R2)-CONHR3 D->E

Caption: Divergent workflow for library synthesis.

This three-step sequence allows for the generation of a large library from a single starting material. The order of these steps can be altered to suit the specific chemistry and desired final products.

Experimental Protocols and Methodologies

The following protocols are provided as a guide and should be optimized for the specific substrates and equipment used in your laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: N1-Alkylation of the Indazole Core

The alkylation of the indazole nitrogen is a crucial step for introducing diversity and modulating the physicochemical properties of the final compounds. Regioselectivity between N1 and N2 can be an issue, but N1 is generally the major product under basic conditions due to thermodynamic stability.[1]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide or tosylate (R1-X) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (R1-X) (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Pour the reaction mixture into water and extract with EtOAc (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Base Selection: Cs₂CO₃ is a mild and effective base for this transformation. For less reactive alkyl halides, a stronger base like NaH may be required.

  • Solvent: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the starting materials and facilitating the Sₙ2 reaction.

  • Temperature: Most primary alkyl halides will react at room temperature. Secondary or less reactive halides may require heating.

Protocol 2: C7-Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds. At the C7 position, it allows for the introduction of a wide range of aryl and heteroaryl moieties, which can be critical for exploring interactions with the target protein.

Reaction Scheme:

Materials:

  • Methyl 1-R1-7-bromo-indazole-3-carboxylate (from Protocol 1)

  • Aryl or heteroaryl boronic acid or ester (R2-B(OR)₂) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the bromoindazole (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for reaction efficiency and can depend on the specific boronic acid used. For challenging couplings, more advanced catalysts and ligands may be necessary.

  • Base: The base is required to activate the boronic acid. K₂CO₃ is a common choice, but others like Cs₂CO₃ or K₃PO₄ can be more effective in certain cases.

  • Solvent and Degassing: The reaction is sensitive to oxygen, so proper degassing of the solvents is essential to prevent catalyst degradation.

Protocol 3: C3-Amide Bond Formation

The final diversification step often involves the conversion of the methyl ester at the C3 position into an amide. This is typically a two-step process involving hydrolysis of the ester followed by amide coupling.

Step 3a: Ester Hydrolysis

Reaction Scheme:

Materials:

  • Starting ester (from Protocol 2)

  • Lithium hydroxide (LiOH) (2-3 eq)

  • Solvent system (e.g., THF/Water, Methanol/Water)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until hydrolysis is complete.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration or extract with EtOAc.

  • Dry the product under vacuum. The carboxylic acid is often used in the next step without further purification.

Step 3b: Amide Coupling

Reaction Scheme:

Materials:

  • Carboxylic acid (from Step 3a)

  • Amine (R3-NH₂) (1.1 eq)

  • Coupling agents (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., DIPEA, TEA) (2-3 eq)

  • DMF, anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 3.0 eq).[5]

  • Stir the mixture at room temperature for 10-15 minutes to activate the acid.[6]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by chromatography or recrystallization.

Causality and Optimization:

  • Coupling Reagents: A variety of coupling reagents can be used. HATU is highly efficient but can be expensive. A combination of HOBt and EDC is a more cost-effective alternative.[6]

  • Base: A non-nucleophilic base like DIPEA or TEA is required to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Work-up: The byproducts from many coupling reagents are water-soluble, simplifying the purification process.

Data Presentation and Library Characterization

For a parallel synthesis campaign, it is essential to maintain clear and organized data. The following table structure is recommended for summarizing the results for a subset of the library.

Compound IDR1 GroupR2 GroupR3 GroupYield (%)Purity (%) (LC-MS)
LIB-001-CH₃PhenylCyclopropyl65>95
LIB-002-CH₂CH₃4-FluorophenylBenzyl58>95
LIB-003-CH₃2-ThienylMorpholinoethyl62>95
..................

Conclusion

This compound is a highly valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its three orthogonal points of diversification allow for a systematic exploration of chemical space around the privileged indazole scaffold. The robust and well-established protocols for N-alkylation, Suzuki-Miyaura cross-coupling, and amide bond formation make this building block amenable to high-throughput synthesis workflows. By leveraging this strategic intermediate, medicinal chemists can accelerate the discovery of novel indazole-based therapeutic agents.

References

The Versatile Indazole Core: A Guide to the Functionalization of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, imparts favorable physicochemical properties and a three-dimensional architecture that facilitates precise interactions with biological targets.[3] Among the myriad of indazole-based building blocks, Methyl 7-bromo-1H-indazole-3-carboxylate stands out as a particularly versatile intermediate, offering multiple avenues for structural elaboration and the generation of diverse compound libraries for drug discovery.[4]

This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of this compound. We will delve into the chemical logic behind various synthetic transformations, offering field-proven insights to navigate the nuances of each reaction. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and predictable outcomes.

Strategic Overview for Functionalization

The structure of this compound presents three primary sites for chemical modification: the bromine-substituted C7 position, the pyrazole nitrogens (N1 and N2), and the methyl carboxylate group at C3. This allows for a modular approach to library synthesis, where each site can be independently or sequentially functionalized to explore the chemical space around the indazole core.

graph "Functionalization_Strategy" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"];

B [label="C7 Functionalization\n(Cross-Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,0!"]; C [label="N-Functionalization\n(Alkylation/Arylation)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-3!"]; D [label="C3-Ester Modification\n(Hydrolysis & Amidation)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"];

A -> B [label=" Suzuki, Buchwald-Hartwig,\n Sonogashira"]; A -> C [label=" N1/N2 Alkylation"]; A -> D [label=" Saponification,\n Amide Coupling"]; }

Figure 1. Key functionalization sites of the indazole core.

Part 1: C7-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position is a prime handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures.[6] The reaction of 7-bromoindazoles with boronic acids or their esters proceeds readily in the presence of a palladium catalyst and a base.

Underlying Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

Reagent/ParameterConditionMolar Equivalents
This compound-1.0
Arylboronic Acid-1.2 - 1.5
Palladium CatalystPd(dppf)Cl₂ or Pd(PPh₃)₄0.05 - 0.1
BaseK₂CO₃ or Cs₂CO₃2.0 - 3.0
Solvent1,4-Dioxane/H₂O (4:1) or DME-
Temperature80-100 °C-
Time4-12 hours-

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Combine Reactants\n(Indazole, Boronic Acid, Base, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Inert Atmosphere\n(Evacuate/Backfill Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat and Stir\n(80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Isolated C7-Aryl Indazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Inert -> Solvent -> Heat -> Monitor -> Workup -> Purify -> Product; }

Figure 2. General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] This reaction is instrumental in introducing diverse amine functionalities at the C7 position, which can significantly impact the pharmacological properties of the resulting molecules.[9]

Causality Behind Experimental Choices: The selection of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.[10] The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed to deprotonate the amine and facilitate its coordination to the palladium center.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

Reagent/ParameterConditionMolar Equivalents
This compound-1.0
Primary or Secondary Amine-1.2 - 1.5
Palladium Pre-catalystPd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05
LigandXantphos, BINAP, or RuPhos0.02 - 0.1
BaseNaOtBu or Cs₂CO₃1.4 - 2.0
SolventToluene or 1,4-Dioxane-
Temperature90-110 °C-
Time12-24 hours-

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., Xantphos, 0.04 equiv).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Place the sealed tube in a preheated oil bath and stir for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12] This reaction is particularly valuable for introducing linear, rigid alkynyl linkers, which can be used as handles for further transformations or as key structural elements in their own right.[13]

Mechanistic Insight: The reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[14]

Detailed Protocol: Sonogashira Coupling of this compound

Reagent/ParameterConditionMolar Equivalents
This compound-1.0
Terminal Alkyne-1.2 - 1.5
Palladium CatalystPd(PPh₃)₂Cl₂0.02 - 0.05
Copper Co-catalystCuI0.04 - 0.1
BaseEt₃N or Diisopropylethylamine- (often used as solvent)
SolventTHF or DMF-
TemperatureRoom Temperature to 60 °C-
Time2-8 hours-

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and the copper co-catalyst (e.g., CuI, 0.05 equiv).

  • Add the amine base (e.g., Et₃N).

  • Stir the reaction mixture at the appropriate temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Part 2: N-Functionalization of the Indazole Core

The presence of two nitrogen atoms in the pyrazole ring of the indazole core allows for N-alkylation or N-arylation, which can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.[15] However, a key challenge is controlling the regioselectivity of these reactions, as mixtures of N1 and N2 isomers are often formed.[3]

Controlling Regioselectivity: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[16] Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) favors the formation of the N1 isomer.[3] This is attributed to the chelation of the sodium cation between the N2 nitrogen and the oxygen of the C3-carboxylate group, which sterically hinders attack at the N2 position.[17] Conversely, polar aprotic solvents like DMF with bases such as K₂CO₃ can lead to mixtures of isomers.

Detailed Protocol: Regioselective N1-Alkylation of this compound

Reagent/ParameterConditionMolar Equivalents
This compound-1.0
Alkyl Halide (e.g., R-Br)-1.1 - 1.2
BaseNaH (60% dispersion in oil)1.2
SolventAnhydrous THF-
Temperature0 °C to Room Temperature-
Time16-24 hours-

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated product.

Part 3: Modification of the C3-Ester Group

The methyl ester at the C3 position is a versatile handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.[2] This allows for the introduction of a wide array of substituents, which is a common strategy in drug discovery to modulate properties such as solubility, cell permeability, and target engagement.

Hydrolysis of the Methyl Ester

Saponification of the methyl ester to the carboxylic acid is a straightforward transformation, typically achieved under basic conditions.

Detailed Protocol: Hydrolysis of this compound

Reagent/ParameterConditionMolar Equivalents
This compound-1.0
BaseLiOH or NaOH2.0 - 3.0
SolventTHF/H₂O or MeOH/H₂O-
TemperatureRoom Temperature to 50 °C-
Time2-6 hours-

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water.

  • Add an aqueous solution of LiOH (2.0 equiv).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-bromo-1H-indazole-3-carboxylic acid.

Amide Coupling

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents.

Self-Validating System: The success of the amide coupling is often dependent on the choice of coupling agent and additives. The use of reagents like HATU or HOBt/EDC helps to minimize side reactions such as racemization (if applicable) and the formation of unwanted byproducts.[1]

Detailed Protocol: Amide Coupling of 7-bromo-1H-indazole-3-carboxylic acid

Reagent/ParameterConditionMolar Equivalents
7-bromo-1H-indazole-3-carboxylic acid-1.0
Amine-1.1
Coupling AgentHATU or EDC/HOBt1.2
BaseDIPEA or Et₃N2.0 - 3.0
SolventDMF or CH₂Cl₂-
TemperatureRoom Temperature-
Time12-24 hours-

Step-by-Step Methodology:

  • Dissolve 7-bromo-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equiv) and the base (e.g., DIPEA, 3.0 equiv) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

graph "C3_Modification_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Ester [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(LiOH, THF/H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="7-bromo-1H-indazole-3-carboxylic acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Coupling\n(HATU, DIPEA, Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="7-bromo-1H-indazole-3-carboxamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Ester -> Hydrolysis -> Acid -> Coupling -> Amide; }

Figure 3. Workflow for C3-ester modification.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel chemical entities for drug discovery and development. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, regioselective N-alkylation, and modifications of the C3-carboxylate group, provides a powerful toolkit for the rapid generation of diverse indazole libraries. By understanding the underlying principles and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively harness the synthetic potential of this important scaffold.

References

Regioselective Protection Strategies for Methyl 7-bromo-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 7-bromo-1H-indazole-3-carboxylate is a valuable and highly functionalized building block in medicinal chemistry. Its utility in complex synthetic routes is often predicated on the selective protection of the indazole N-H. However, the ambident nucleophilicity of the indazole ring presents a significant regioselectivity challenge, leading to mixtures of N-1 and N-2 protected isomers. This application note provides a detailed guide to navigating this challenge, explaining the causal mechanisms behind regioselective outcomes. We present field-proven protocols for achieving high selectivity for both the kinetically favored N-2 position and the thermodynamically favored N-1 position, with a focus on strategies that are orthogonal to the base-sensitive methyl ester.

The Synthetic Challenge: Controlling Regioselectivity in Indazole Protection

The indazole core is a privileged scaffold in numerous FDA-approved drugs, valued for its ability to participate in key hydrogen bonding interactions with biological targets. The synthetic manipulation of indazoles, particularly multi-functionalized derivatives like this compound, requires precise control over the reactivity of its two nitrogen atoms.

The core of the challenge lies in the annular tautomerism of the indazole ring. The 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] Consequently, reactions allowed to reach equilibrium (thermodynamic control) typically favor substitution at the N-1 position.[1][3] Conversely, reactions under kinetic control, where the most accessible lone pair reacts fastest, tend to favor the N-2 position.[1][3]

For this compound, two key substituents influence this regiochemical outcome:

  • 7-Bromo Group: This bulky substituent provides significant steric hindrance around the N-1 position, making the N-2 position more accessible for kinetically controlled reactions.[4][5]

  • 3-Carboxylate Group: This electron-withdrawing group modulates the overall nucleophilicity of the indazole anion.

Furthermore, the methyl ester is susceptible to hydrolysis under basic conditions. This necessitates an orthogonal protecting group strategy, where the chosen N-H protecting group can be removed under conditions that do not affect the ester.[6][7]

Strategic Roadmap for Protecting Group Selection

Choosing the correct protecting group is not merely about masking the N-H; it is a strategic decision that impacts the entire synthetic sequence. The following decision-making workflow and orthogonality considerations are critical.

G start Start: Methyl 7-bromo- 1H-indazole-3-carboxylate q_regio Desired Regiochemistry? start->q_regio n1_path N-1 Protection (Thermodynamic) q_regio->n1_path  N-1 n2_path N-2 Protection (Kinetic) q_regio->n2_path  N-2 pg_boc Use Boc Group (Acid Labile) n1_path->pg_boc pg_sem Use SEM Group (Fluoride Labile) n2_path->pg_sem pg_thp Use THP Group (Acid Labile) n2_path->pg_thp q_ortho_n1 Orthogonal to Ester Hydrolysis? pg_boc->q_ortho_n1 q_ortho_n2 Orthogonal to Ester Hydrolysis? pg_sem->q_ortho_n2 deprotect_boc Deprotection: TFA or HCl q_ortho_n1->deprotect_boc Yes deprotect_sem Deprotection: TBAF q_ortho_n2->deprotect_sem Yes

Caption: Decision workflow for selecting an N-protecting group.

Orthogonality to the Methyl Ester: The primary concern for subsequent reactions is the potential for saponification of the methyl ester at C-3. Therefore, protecting groups that are removed under strongly basic conditions should be avoided. Acid-labile groups (like Boc, THP) and fluoride-labile groups (like SEM) offer excellent orthogonality, as their cleavage conditions are compatible with the ester functionality.[7][8]

Protocols for N-2 Selective Protection (Kinetic Control)

Due to the steric hindrance from the 7-bromo substituent, kinetically controlled reactions strongly favor the N-2 position.[4][9]

Featured Strategy: SEM Protection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for robust, N-2 selective protection. Its removal with fluoride ions is highly specific and orthogonal to most other functional groups, including esters.[10][11]

Protocol 3.1.1: N-2 SEM Protection

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M), add diisopropylethylamine (DIPEA, 2.0 equiv). Stir the solution under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the mixture to 0 °C. Add SEM-Cl (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the N-2 SEM protected product.

Causality: Using a non-deprotonating organic base like DIPEA avoids the formation of the delocalized indazole anion, favoring a direct Sₙ2-type reaction on the neutral indazole. The sterically accessible N-2 lone pair is the kinetic site of attack.[5]

Protocol 3.1.2: SEM Deprotection

  • Preparation: Dissolve the N-2 SEM-protected indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC.

  • Workup & Purification: Cool the reaction to room temperature, concentrate the solvent, and purify directly by flash column chromatography to yield the deprotected product.[5][11]

Alternative Strategy: THP Protection

The tetrahydropyranyl (THP) group can be introduced under mildly acidic conditions, which kinetically favors the N-2 position.[1][12]

Protocol 3.2.1: N-2 THP Protection

  • Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

  • Reaction: Stir at room temperature for 3-5 hours. The N-2 product forms first; prolonged reaction times can lead to equilibration and formation of the N-1 isomer.[1]

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with DCM. Combine organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography.

Protocols for N-1 Selective Protection (Thermodynamic Control)

To achieve N-1 selectivity, reaction conditions must allow for the formation of the more stable thermodynamic product. This often involves using a strong base to form the indazolide anion, which, despite delocalization, ultimately yields the more stable N-1 substituted product upon reaction, provided steric hindrance is not overwhelming.

Featured Strategy: Boc Protection

The tert-butoxycarbonyl (Boc) group is a versatile protecting group that is stable to a wide range of conditions but is easily removed with acid, ensuring orthogonality with the methyl ester.

Protocol 4.1.1: N-1 Boc Protection

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Reagent Addition: Add triethylamine (TEA, 2.0 equiv), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to separate the major N-1 Boc product from the minor N-2 isomer.[13]

Field Insight: The N-Boc group on indazoles has been observed to undergo concomitant deprotection during microwave-assisted Suzuki cross-coupling reactions.[13] This can be a strategic advantage for a one-pot coupling/deprotection sequence or an unintended side reaction to be aware of.

Protocol 4.1.2: Boc Deprotection

  • Preparation: Dissolve the N-1 Boc-protected indazole (1.0 equiv) in dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 equiv) or a 4 M solution of HCl in 1,4-dioxane (5 equiv).

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup: Concentrate the solvent under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the product may precipitate as the HCl salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution) during an aqueous workup.

Comparative Summary of Protecting Groups

Protecting GroupAbbreviationTypical Introduction ConditionsRegio-selectivityStabilityDeprotection ConditionsKey Causality/Insight
2-(Trimethylsilyl)-ethoxymethylSEMSEM-Cl, DIPEA, THFN-2 (Kinetic)Stable to acid, base, mild reduction/oxidationTBAF (reflux); aq. HCl[5][10]Non-deprotonating conditions and sterics at C7 favor attack at the accessible N-2 position. Fluoride deprotection is highly orthogonal.
TetrahydropyranylTHPDHP, PPTS (cat.), DCMN-2 (Kinetic)Stable to base, nucleophiles, mild reductionMild Acid (e.g., HCl in EtOH, aq. AcOH)[1][14]Acid-catalyzed mechanism favors the kinetically accessible N-2. Prolonged reaction can lead to thermodynamic N-1 product.[1]
tert-ButoxycarbonylBoc(Boc)₂O, TEA, DMAPN-1 (Thermodynamic)Stable to base, hydrogenation, nucleophilesStrong Acid (TFA, HCl)[13][15]Forms the more stable N-1 isomer. Can be cleaved in situ during some catalytic reactions (e.g., microwave Suzuki).[13]
p-MethoxybenzylPMBPMB-Cl, NaH, DMFMixture, favors N-1 Stable to base, mild acidStrong Acid (TFA) or Oxidative (DDQ, CAN)[1][16]Strong base (NaH) gives a mixture, often favoring the thermodynamic N-1 product.[1] Oxidative removal offers another orthogonal pathway.

Visualized Experimental Workflows

G cluster_0 N-2 Protection/Deprotection Workflow A Indazole Substrate B SEM-Cl, DIPEA A->B C N-2 SEM Protected Intermediate B->C D TBAF, THF (reflux) C->D E Deprotected Product D->E

Caption: Workflow for robust, kinetically controlled N-2 protection.

G cluster_1 N-1 Protection/Deprotection Workflow A1 Indazole Substrate B1 (Boc)₂O, TEA, DMAP A1->B1 C1 N-1 Boc Protected Intermediate B1->C1 D1 TFA or HCl, DCM C1->D1 E1 Deprotected Product D1->E1

Caption: Workflow for thermodynamically controlled N-1 protection.

References

Application Note & Protocol: Streamlined Scale-Up Synthesis of Methyl 7-bromo-1H-indazole-3-carboxylate for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the scale-up synthesis of Methyl 7-bromo-1H-indazole-3-carboxylate, a key building block in the development of various therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology suitable for producing preclinical quantities of this important intermediate. The protocol emphasizes safety, scalability, and purity to meet the stringent requirements of preclinical studies.[4]

Introduction

The 1H-indazole core is a bioisostere of indole and is of significant interest due to its diverse pharmacological applications.[2][5] Specifically, functionalized indazoles, such as this compound, serve as crucial intermediates in the synthesis of complex drug candidates. The bromine atom at the 7-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. The carboxylate at the 3-position is also readily transformable into various functional groups, including amides and other esters.[6][7]

The successful progression of a drug candidate from discovery to preclinical trials hinges on the reliable and scalable synthesis of its core intermediates.[4] This protocol addresses this need by outlining a two-step synthetic sequence starting from a commercially available precursor. The methodology is designed to be efficient and reproducible, ensuring a consistent supply of high-purity material for toxicological and pharmacological evaluation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process:

  • Bromination: The synthesis begins with the bromination of 1H-indazole-3-carboxylic acid to introduce the bromine atom at the 7-position.

  • Esterification: The resulting 7-bromo-1H-indazole-3-carboxylic acid is then esterified to yield the final product, this compound.

This approach is advantageous for its straightforward execution and the commercial availability of the starting material.

Synthesis_Workflow A 1H-Indazole-3-carboxylic Acid B Bromination A->B Br2, Acetic Acid C 7-Bromo-1H-indazole-3-carboxylic Acid B->C D Esterification C->D Methanol, H2SO4 E This compound D->E

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 7-Bromo-1H-indazole-3-carboxylic Acid

Materials and Equipment:

  • 1H-Indazole-3-carboxylic acid

  • Glacial Acetic Acid

  • Bromine

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1H-indazole-3-carboxylic acid (1.0 equivalent) in glacial acetic acid.

  • Heat the suspension to 90°C with stirring until a clear solution is obtained.

  • Slowly add a solution of bromine (2.0 equivalents) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90°C.

  • After the addition is complete, continue to heat the reaction mixture at 90°C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature and then pour it into ice water with stirring.

  • A precipitate will form. Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then dry it under vacuum to obtain 7-bromo-1H-indazole-3-carboxylic acid.

Part 2: Synthesis of this compound

Materials and Equipment:

  • 7-Bromo-1H-indazole-3-carboxylic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing 7-bromo-1H-indazole-3-carboxylic acid (1.0 equivalent), add methanol in a sufficient amount to dissolve the solid.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary

ParameterStep 1: BrominationStep 2: Esterification
Starting Material 1H-Indazole-3-carboxylic acid7-Bromo-1H-indazole-3-carboxylic acid
Key Reagents Bromine, Acetic AcidMethanol, Sulfuric Acid
Reaction Time 16 hours4-6 hours
Reaction Temperature 90°CReflux
Work-up Precipitation in ice waterLiquid-liquid extraction
Expected Yield 85-90%90-95%
Purity (Post-purification) >98%>98%

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed using a suite of analytical techniques to ensure it meets the standards for preclinical studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling constants for the target molecule.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the ester carbonyl and N-H bonds.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for determining the purity of the final compound.[9] A purity of >98% is typically required for preclinical studies.

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel.[10][11][12] Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[10][11][13]

  • Bromine: Is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Concentrated Sulfuric Acid: Is a strong acid and is highly corrosive. Add it slowly to the reaction mixture, especially when cooling.

  • Organic Solvents: Are flammable and should be handled away from ignition sources.

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol for detailed handling and safety information.[10][11][12][13][14]

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. The detailed methodology, coupled with the necessary safety and analytical considerations, will enable researchers to produce this key intermediate with high purity and in sufficient quantities for preclinical drug development programs. The straightforward nature of this synthetic route makes it an attractive option for both academic and industrial laboratories.

References

Application Note: A Validated RP-HPLC Method for the Quantification of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Methyl 7-bromo-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] As novel derivatives like this compound are synthesized, robust analytical methods for their quantification become imperative for quality control, stability studies, and pharmacokinetic analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method development strategy, a step-by-step experimental protocol, and a full validation procedure according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Analyte Characteristics and Method Development Rationale

The success of any analytical method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound (C₉H₇BrN₂O₂) is a heterocyclic aromatic compound with a molecular weight of approximately 255.07 g/mol .[5] Its structure, featuring a fused benzene and pyrazole ring system, a methyl ester group, and a bromine substituent, imparts moderate lipophilicity, making it an ideal candidate for Reverse-Phase Liquid Chromatography (RP-LC).

Choice of Chromatographic Mode & Stationary Phase

Given the analyte's structure, RP-HPLC was selected as the most suitable separation technique. This mode separates molecules based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and was chosen as the initial column for development due to its strong retention of moderately non-polar compounds like the target analyte.

Mobile Phase and pH Considerations

The mobile phase consists of a mixture of an organic solvent and an aqueous component. Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity and stronger elution properties. The indazole nucleus contains nitrogen atoms that can be protonated, making the analyte's retention sensitive to pH. To ensure consistent analyte ionization and suppress silanol interactions with the stationary phase, leading to improved peak shape, the aqueous phase was acidified. A volatile buffer component like 0.1% formic acid is ideal as it is compatible with mass spectrometry (MS) if future hyphenation is desired.[6]

Detection Wavelength (λmax)

Indazole derivatives are known to be chromophoric, absorbing light in the UV region.[7] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is essential during method development to scan the analyte's UV spectrum and determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification. Based on the UV absorption characteristics of similar pyrazole and indazole compounds, a λmax is anticipated in the 210-310 nm range.[7][8] For this protocol, the wavelength will be determined empirically from the analyte's spectrum.

Overall Method Development and Validation Workflow

The following diagram illustrates the logical flow from initial method development to full validation, ensuring the final method is fit for its intended purpose.

Method_Development_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2 R1) Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection (C18) Dev_Start->Column_Selection Mobile_Phase Mobile Phase Screening (ACN/H₂O/Acid) Column_Selection->Mobile_Phase Detection Wavelength Selection (DAD Scan) Mobile_Phase->Detection Optimization Parameter Optimization (Gradient, Flow, Temp) Detection->Optimization SST_Dev Define System Suitability Criteria Optimization->SST_Dev Specificity Specificity SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Quantitative Method Robustness->Final_Method

Caption: Workflow for Analytical Method Development and Validation.

Experimental Protocol: Quantification of this compound

Instrumentation and Materials
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Zorbax C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reference Standard: this compound (Purity ≥ 98%).

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Formic Acid (reagent grade, ~99%).

  • Water: Deionized water, filtered through a 0.45 µm filter.

  • Glassware: Class A volumetric flasks and pipettes.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of deionized water and mix well.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of ACN and mix well.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterRecommended Condition
Column Zorbax C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, monitor at λmax (approx. 254 nm, verify with standard)
Run Time 15 minutes
System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

These criteria are based on general recommendations from USP General Chapter <621> Chromatography.[9][10][11][12][13]

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[2][3][4][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • If applicable, prepare a placebo solution (all formulation components except the active ingredient) and inject it to confirm the absence of interfering peaks.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that degradation product peaks are well-resolved from the main analyte peak, thus proving the method is stability-indicating.

Linearity and Range
  • Protocol:

    • Prepare a series of at least five concentrations of the analyte from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 1, 10, 25, 50, 75, 100 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (% Recovery)
  • Protocol:

    • Prepare a blank matrix (placebo).

    • Spike the blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Precision
  • Repeatability (Intra-day Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, preferably with a different analyst and/or instrument.

    • Calculate the %RSD for the new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be subsequently verified for accuracy and precision.

Robustness
  • Protocol:

    • Introduce small, deliberate variations to the method parameters, one at a time.

    • Analyze a standard solution under each modified condition.

    • Assess the impact of these changes on the SST parameters (e.g., retention time, peak area, tailing factor).

    • Parameters to Vary:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (e.g., vary %B by ±2%)

      • pH of Mobile Phase A (± 0.1 units)

Validation Acceptance Criteria Summary
Validation ParameterAcceptance Criteria
Specificity No interference at analyte RT; Peak purity index > 0.999 for stressed samples.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0% at each concentration level.
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
LOQ S/N ratio ≥ 10; Precision (%RSD) ≤ 10% and Accuracy within 80-120%.
Robustness System suitability parameters must pass under all varied conditions.

Conclusion

The RP-HPLC method described in this application note provides a robust, sensitive, and reliable protocol for the quantification of this compound. The method development was based on the analyte's physicochemical properties, and the validation protocol ensures that the method is suitable for its intended purpose in a quality control or research environment, in accordance with global regulatory standards like ICH.[15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide field-tested solutions to improve the yield, purity, and scalability of this important synthetic intermediate.

Overall Synthesis Workflow

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the commercially available 1H-Indazole-3-carboxylic acid. This approach allows for clear control over each transformation: a regioselective electrophilic bromination followed by a standard esterification.

Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Esterification A 1H-Indazole-3-carboxylic Acid B 7-bromo-1H-indazole- 3-carboxylic Acid A->B  NBS, H₂SO₄   C Methyl 7-bromo-1H-indazole- 3-carboxylate B->C  MeOH, H₂SO₄ (cat.)  

Caption: Recommended two-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield in this synthesis?

A1: The most critical step is the regioselective bromination of 1H-Indazole-3-carboxylic acid. Achieving high selectivity for the C7 position over other positions (like C5 or C3) is paramount.[1] Side reactions, such as the formation of di-brominated products or incorrect isomers, are the primary cause of yield loss and create significant purification challenges. Careful control of the brominating agent, solvent, and temperature is essential for success.

Q2: Why is bromination at the C7 position challenging and how is it achieved?

A2: The indazole ring system has multiple sites susceptible to electrophilic attack. The electronic nature of the heterocyclic ring and the directing effect of the C3-carboxylic acid group influence the final position of bromination. While some conditions might favor bromination at other positions like C5[2][3], a C7-selective reaction can be achieved. This is typically accomplished by using a strong acid like sulfuric acid as the solvent or co-solvent with N-bromosuccinimide (NBS) as the brominating agent. The protonation of the indazole ring under these conditions deactivates the pyrazole ring towards electrophilic attack and directs the substitution to the C7 position of the benzene ring moiety.[1]

Q3: Are there common side reactions to be aware of during the esterification step?

A3: The primary side reaction of concern during Fischer esterification (methanol with an acid catalyst) is N-methylation of the indazole ring. While typically a minor issue under standard esterification conditions, prolonged reaction times or excessive heat can increase the formation of N1 and N2-methylated byproducts.[4][5] These impurities can be difficult to separate from the desired product. Using a minimal amount of catalyst and monitoring the reaction closely by TLC or LCMS is recommended.

Q4: What are the best analytical methods to confirm the final product's structure and purity?

A4: A combination of techniques is essential. ¹H NMR spectroscopy is crucial for confirming the regiochemistry; the C7-bromo isomer will show a distinct set of aromatic proton signals and coupling patterns compared to other isomers. Mass Spectrometry (MS) will confirm the correct molecular weight, including the characteristic isotopic pattern for a bromine-containing compound. Finally, HPLC is the preferred method for determining the quantitative purity of the final material.[6]

Troubleshooting Guide

Step 1: Regioselective Bromination of 1H-Indazole-3-carboxylic Acid
IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated brominating agent: NBS reactivity can be low in non-acidic media. 2. Low reaction temperature: The activation energy for the reaction may not be met.1. Ensure a strongly acidic medium: Use concentrated sulfuric acid as the solvent. This protonates the indazole nucleus, modulating its reactivity and directing the substitution.[1] 2. Optimize temperature: Conduct the reaction at room temperature or with gentle heating (e.g., 40-50°C), but monitor closely to prevent side reactions.
Formation of Multiple Products (Poor Regioselectivity) 1. Incorrect reaction medium: Using less acidic solvents like acetic acid can lead to a mixture of C5 and C7 isomers.[2] 2. Reaction temperature too high: Higher temperatures can overcome the selective activation barrier, leading to a mixture of products.1. Use concentrated H₂SO₄: This is the key to achieving high C7 selectivity.[1] 2. Slow, controlled addition: Add the NBS portion-wise at a low temperature (e.g., 0-5°C) and then allow the reaction to slowly warm to room temperature. This helps manage the exotherm and maintain selectivity.
Formation of Di-brominated Byproduct Excess brominating agent: Using more than one equivalent of NBS can lead to a second bromination.Use precise stoichiometry: Use 1.0 to 1.05 equivalents of NBS. Perform a trial reaction on a small scale to confirm the optimal amount for your specific substrate batch.

Troubleshooting Logic for Bromination

Troubleshooting_Bromination Start Analyze Crude Reaction Mixture (TLC/LCMS) LowConv Low Conversion (>50% Starting Material) Start->LowConv High SM spot PoorSelectivity Poor Selectivity (Multiple Isomers) Start->PoorSelectivity Multiple product spots GoodResult High Yield of C7 Isomer (Proceed to Workup) Start->GoodResult Clean conversion Temp Action: Review Temperature Control (Was addition slow & at 0°C?) LowConv->Temp Yes Solvent Action: Verify Solvent (Is it conc. H₂SO₄?) PoorSelectivity->Solvent Yes Stoich Action: Check NBS Stoichiometry (Was it 1.0-1.05 eq?) Solvent->Stoich If H₂SO₄ was used Stoich->Temp If stoichiometry was correct

Caption: Decision tree for troubleshooting bromination issues.

Step 2: Methyl Esterification
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient catalyst: Not enough acid to catalyze the reaction effectively. 2. Presence of water: Water in the methanol or on the glassware will shift the equilibrium back towards the starting material. 3. Reaction not at reflux: The reaction rate is significantly slower at lower temperatures.1. Increase catalyst loading: Use 5-10 mol% of concentrated H₂SO₄ or use HCl gas. 2. Ensure anhydrous conditions: Use dry methanol and flame-dried glassware. 3. Maintain reflux: Ensure the reaction mixture is gently refluxing for 4-6 hours, monitoring by TLC until the starting carboxylic acid spot disappears.
Product Hydrolyzes During Workup Basic workup conditions: Quenching the reaction with a strong base (e.g., NaOH) can saponify the newly formed ester.Use a mild base: Quench the reaction by pouring it into ice water and neutralizing carefully with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product promptly with a suitable organic solvent like ethyl acetate.
Formation of N-Methyl Byproduct Excessive heat or prolonged reaction time: Harsh conditions can favor alkylation on the indazole nitrogen.Minimize reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reflux times. If N-methylation is a persistent issue, consider an alternative esterification method, such as using TMS-diazomethane or reacting the acid with methyl iodide and a mild base like K₂CO₃ in DMF, although this also carries a risk of N-methylation.[4]

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-1H-indazole-3-carboxylic acid

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 equiv).

  • Cool the flask in an ice bath (0°C).

  • Slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) with stirring. Ensure the internal temperature does not rise significantly.

  • Once all the starting material is dissolved and the solution is at 0°C, add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

  • A precipitate will form. Stir the slurry for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold diethyl ether.

  • Dry the white to off-white solid under vacuum to yield the desired product. The material is often pure enough to proceed to the next step without further purification.

Protocol 2: Synthesis of this compound

  • Suspend 7-bromo-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous methanol (approx. 10-20 mL per gram).

  • To this suspension, carefully add concentrated sulfuric acid (0.1 equiv) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC (a common eluent is 30-50% ethyl acetate in hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by about half using a rotary evaporator.

  • Pour the concentrated mixture into ice water and neutralize carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.[7]

References

Technical Support Center: Purification of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Introduction to Purification Challenges

This compound is a crucial building block in the synthesis of various pharmacologically active molecules.[1] Its purification, however, can be non-trivial. The primary synthesis route typically involves the esterification of 7-bromo-1H-indazole-3-carboxylic acid with methanol, commonly under acidic conditions (Fischer esterification).[2] Challenges in purification primarily arise from the presence of unreacted starting materials, potential side-products, and the physicochemical properties of the target molecule itself.

This guide is structured to help you diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile can vary based on the specific reaction conditions, but the most common impurities include:

  • Unreacted 7-bromo-1H-indazole-3-carboxylic acid: Due to the equilibrium nature of Fischer esterification, incomplete conversion is a frequent issue.[2]

  • N-Methylated Isomers (Methyl 7-bromo-1-methyl-1H-indazole-3-carboxylate and Methyl 7-bromo-2-methyl-2H-indazole-3-carboxylate): The indazole ring possesses two nitrogen atoms (N1 and N2) that can be susceptible to methylation, especially if harsh methylating agents or strong bases are used in alternative synthesis routes. While less common in standard Fischer esterification, it's a potential side reaction to be aware of.[3]

  • Residual Acid Catalyst: If an acid catalyst like H₂SO₄ or HCl is used, it must be thoroughly removed during the work-up.

  • Solvent Residues: Inadequate drying can leave residual solvents like methanol, DMF, or ethyl acetate.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and widely used methods are column chromatography and recrystallization.[4]

  • Column Chromatography is excellent for separating the desired product from impurities with different polarities, such as the starting carboxylic acid and N-methylated byproducts.

  • Recrystallization is a highly effective technique for removing minor impurities and obtaining a product with high crystalline purity, provided a suitable solvent is identified.

Q3: How can I quickly assess the purity of my crude product before large-scale purification?

A3: Thin-Layer Chromatography (TLC) is the most efficient initial method. Develop a TLC system that provides good separation between your product and potential impurities. An ideal system will show a clear difference in Rf values for the starting material (more polar, lower Rf) and the product ester (less polar, higher Rf). A typical eluent system for indazole derivatives is a mixture of ethyl acetate and petroleum ether or hexane.[5]

Q4: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic sign of impurity.[4] Even small amounts of residual solvents or unreacted starting materials can disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Troubleshooting Guides

This section provides a structured approach to solving specific problems you may encounter during purification.

Guide 1: Column Chromatography Purification

Column chromatography is a fundamental technique for purifying indazole derivatives.[6] However, achieving optimal separation requires careful selection of conditions.

Problem 1: Poor Separation of Product and Impurities

  • Possible Cause: The solvent system (eluent) lacks the optimal polarity to effectively resolve the components.

  • Scientific Rationale: The separation on a silica gel column is based on the differential partitioning of analytes between the polar stationary phase and the mobile phase. If the eluent is too polar, all components will travel quickly with the solvent front, resulting in poor separation. If it's not polar enough, polar impurities may not move at all.

  • Solution:

    • Systematic TLC Analysis: Before setting up the column, perform a thorough TLC analysis with various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.25-0.35 for the desired product, with clear separation from other spots.

    • Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. For instance, begin with 10% ethyl acetate in hexane and gradually increase to 30-40%. This will first elute the less polar product and then require higher polarity to elute the more polar unreacted carboxylic acid.[4] A patent for a related indazole derivative suggests a washing solution of ethyl acetate and petroleum ether in a 1:2 ratio.[5]

Problem 2: Product is Not Eluting from the Column

  • Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.

  • Scientific Rationale: Indazoles contain nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to strong retention.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If the product still doesn't elute, adding a small amount (0.5-1%) of a more polar solvent like methanol to the eluent can help.[4]

    • Consider a Different Stationary Phase: If strong adsorption is a persistent issue, consider using a less acidic stationary phase like neutral alumina. A pre-column TLC analysis on an alumina plate can help determine if this is a viable option.[4]

Guide 2: Recrystallization Purification

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is key.

Problem 1: Oiling Out Instead of Crystal Formation

  • Possible Cause: The solution is too supersaturated, the cooling rate is too fast, or the presence of impurities is inhibiting crystal lattice formation.

  • Scientific Rationale: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture). The substance separates as a liquid phase instead of a solid crystalline phase.

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until it becomes clear again. Add a small amount of the same hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Problem 2: Low Recovery of Purified Product

  • Possible Cause: The chosen solvent is too good at dissolving the product even at low temperatures, or too much solvent was used.

  • Scientific Rationale: The success of recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures. If the compound remains highly soluble when cold, it will stay in the mother liquor, leading to low recovery.

  • Solution:

    • Solvent Screening: Perform a small-scale solvent screen. An ideal solvent should dissolve the crude product when hot but show poor solubility when cold. Potential solvents to screen for indazole esters include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[4][5]

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation before filtration.

    • Concentrate the Mother Liquor: To attempt a second crop of crystals, you can partially evaporate the solvent from the mother liquor and re-cool it. Be aware that the purity of the second crop is often lower than the first.

Experimental Protocols

Protocol 1: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., 20-30% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. If using a gradient, start with a lower polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely when hot and precipitates upon cooling, it is a good candidate solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Purity Assessment

Confirming the purity and identity of the final product is a critical step. A combination of orthogonal analytical methods is recommended.[1]

Technique Purpose Expected Observations for this compound
¹H NMR Structural confirmation and detection of proton-bearing impurities.Expect characteristic signals for the aromatic protons, the N-H proton (a broad singlet), and the methyl ester singlet (~4.0 ppm). The absence of a carboxylic acid proton (~13-14 ppm) indicates removal of the starting material.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (C₉H₇BrN₂O₂: 255.07 g/mol ).[7]
HPLC/UPLC High-resolution purity quantification.Provides a quantitative measure of purity (e.g., >99% area).
FTIR Functional group analysis.Presence of a strong C=O stretch for the ester (~1720 cm⁻¹) and the absence of the broad O-H stretch of the carboxylic acid.

Visual Workflows

Purification_Troubleshooting

Purity_Analysis_Workflow

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during palladium-catalyzed cross-coupling reactions. The indazole scaffold is a cornerstone in medicinal chemistry, and successful functionalization is key to novel discoveries.[1][2] This resource consolidates field-proven insights and established scientific principles to help you navigate your synthetic challenges.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses high-level issues applicable to most palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction shows no conversion. Where do I start troubleshooting?

A1: When a reaction fails completely, a systematic review of the fundamentals is the most effective approach. Before optimizing specific parameters, verify the following critical checkpoints:

  • Integrity of the Catalytic System: The active Pd(0) species is the engine of your reaction. Many protocols start with a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to Pd(0) to enter the catalytic cycle.[3][4] If this reduction fails, the reaction will not start. Confirm the activity of your palladium source. Old or improperly stored catalysts can exhibit reduced activity.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause oxidation and decomposition, often visible as the formation of black precipitate ("palladium black").[5][6] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

  • Reagent Purity and Stoichiometry: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[5][7] The indazole nitrogen, for instance, can sometimes coordinate to the palladium center and inhibit its activity.[6] Ensure your this compound and coupling partner are pure. Verify that all reagents were weighed correctly and the stoichiometry is accurate.

Q2: I'm observing a significant amount of a dehalogenated byproduct (Methyl 1H-indazole-3-carboxylate). What causes this and how can I prevent it?

A2: Dehalogenation, or more specifically hydrodehalogenation, is a common and frustrating side reaction where the bromine atom is replaced by a hydrogen.[8][9] This occurs when a hydride species is transferred to the palladium center, followed by reductive elimination.

Primary Causes & Solutions:

  • Source of Hydride: The hydride can originate from several sources. Amine bases or alcoholic solvents can be oxidized by the palladium complex to generate hydride ligands.[8][9] Water has also been implicated as a possible hydrogen source.[10]

    • Solution: Switch to a non-alcoholic solvent (e.g., Toluene, Dioxane, DMF) and consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃ instead of amine bases if dehalogenation is severe.

  • Ligand Choice: The ligand plays a critical role. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[9][11]

    • Solution: Screen a panel of ligands. For instance, in Suzuki-Miyaura couplings, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) often suppress this side reaction.[12]

Part 2: Reaction-Specific Troubleshooting Guides

This section provides detailed guidance for four major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, valued for its mild conditions and the stability of boronic acid reagents.[13]

Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields. How can I optimize it?

A: Low yields in Suzuki couplings with heteroaromatic halides often trace back to three key components: the base, the ligand, and the solvent system.

  • The Critical Role of the Base: The base is not merely a proton scavenger; it is essential for activating the organoboron species to facilitate transmetalation.[11][14] The effectiveness of the base is highly dependent on its solubility and strength.

    • Troubleshooting:

      • Base Selection: Strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like K₂CO₃, particularly for challenging couplings.[13][15]

      • Solubility: The base must have some solubility in the reaction medium. A mixture of an organic solvent (like 1,4-dioxane or DMF) with a small amount of water often improves the solubility and efficacy of inorganic bases.[16]

      • Anhydrous Conditions: Ensure the base is anhydrous, as excess water can promote protodeboronation of the boronic acid, a key decomposition pathway.[8]

  • Ligand Selection is Key: The ligand stabilizes the palladium catalyst, promotes oxidative addition of the aryl bromide, and facilitates the rate-limiting reductive elimination step.[11][17]

    • Troubleshooting:

      • Electron-Rich & Bulky Ligands: For an electron-deficient system like a bromo-indazole, electron-rich ligands (e.g., alkylphosphines, NHCs) are crucial to promote the initial oxidative addition step.[8] Bulky ligands (e.g., P(tBu)₃, Buchwald's biaryl phosphine ligands) accelerate the final reductive elimination.[8][11]

      • Screening: If a standard ligand like PPh₃ fails, screen a set of more advanced ligands. A study on a similar 7-bromo-1H-indazole system found Pd(PPh₃)₄ to be effective, but this is highly substrate-dependent.[13] Consider ligands like SPhos, XPhos, or RuPhos, which are designed for challenging couplings.[15]

ParameterRecommended ConditionRationale & Comments
Pd Source Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%)Common, reliable Pd(II) and Pd(0) precursors.[17][18]
Ligand SPhos (4 mol%), XPhos (4 mol%)Bulky, electron-rich ligands excellent for heteroaromatic substrates.
Base Cs₂CO₃ (2 equiv.), K₃PO₄ (2 equiv.)Strong, effective bases for Suzuki couplings.[13][15]
Solvent 1,4-Dioxane / H₂O (10:1)Good general solvent system that aids base solubility.[13]
Temperature 80-110 °CBromoindazoles may require heating. Monitor for decomposition.
Heck Reaction (C-C Bond Formation)

The Heck reaction couples the bromo-indazole with an alkene. A key challenge with indazole substrates can be catalyst inhibition and dehalogenation.[6][19]

Q: My Heck reaction is sluggish and I'm observing significant decomposition of my starting material and catalyst (palladium black). What's wrong?

A: This points to issues with catalyst stability and reaction conditions that are too harsh. The formation of palladium black is a clear sign of catalyst aggregation and deactivation.[6]

  • Catalyst & Ligand System:

    • Troubleshooting:

      • Stabilizing Ligands: While some Heck reactions can be run "ligand-free," this is ill-advised for heteroaromatic substrates.[7] Phosphine ligands are crucial for stabilizing the active Pd(0) species and preventing aggregation.[6] Bulky, electron-rich monodentate ligands like P(tBu)₃ or P(o-tol)₃ are often effective.[3]

      • Ligand:Pd Ratio: An incorrect ratio can be detrimental. Too much ligand can create a coordinatively saturated palladium center that is catalytically inactive.[3] A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point for optimization.

  • Reaction Temperature:

    • Troubleshooting: Higher temperatures accelerate the reaction but also dramatically increase the rate of catalyst decomposition.[3][6] Find the minimum temperature required for conversion. If 120 °C causes decomposition, try running the reaction at 100 °C or 80 °C for a longer period.

  • Phase-Transfer Catalysts:

    • Troubleshooting: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly increase reaction rates and yields, sometimes allowing for lower reaction temperatures.[19][20]

Caption: General experimental workflow for cross-coupling reactions.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming aryl-amine bonds.[21] Success hinges on the careful selection of the base and a highly active catalyst system.

Q: I'm trying to couple this compound with a primary amine and getting a complex mixture of products. How can I improve selectivity?

A: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine or the palladium-amine complex, but this can also lead to side reactions with sensitive functional groups.[18][22]

  • Base Selection:

    • Troubleshooting: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines.[18][23] If your substrate is sensitive to NaOtBu, other bases like LHMDS or carefully selected carbonate/phosphate systems with specialized ligands can be used.[18] The choice of base is intimately linked to the ligand used.

  • Catalyst System Evolution:

    • Troubleshooting: Catalyst systems for this reaction have evolved significantly.[24] Simple Pd/phosphine combinations are often insufficient.

      • Bulky Biarylphosphine Ligands: The Buchwald group developed a range of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are exceptionally effective for C-N coupling.[12] These ligands promote the crucial, often rate-limiting, reductive elimination step.

      • Pre-catalysts: Using well-defined, air-stable Pd(II) pre-catalysts (e.g., XPhos-Pd-G3) is highly recommended. These complexes rapidly form the active Pd(0) species under the reaction conditions and provide more reproducible results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[18]

G Start Low / No Conversion Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Inert Is the Atmosphere Inert? Start->Check_Inert Check_Reagents Are Reagents Pure & Anhydrous? Start->Check_Reagents Check_Conditions Are Conditions Optimal? Start->Check_Conditions Action_Control Action: Run a known, reliable control reaction. Check_Catalyst->Action_Control Action_Degas Action: Re-degas solvents and purge flask thoroughly. Check_Inert->Action_Degas Action_Purify Action: Purify starting materials. Use fresh, anhydrous solvent/base. Check_Reagents->Action_Purify Action_Optimize Action: Screen ligands, bases, solvents, and temperature. Check_Conditions->Action_Optimize

Caption: A decision tree for troubleshooting failed reactions.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the reaction of the bromo-indazole with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[4][25]

Q: My Sonogashira reaction is not working, and I see a lot of alkyne homocoupling (Glaser coupling). What's the issue?

A: This is a classic Sonogashira problem. The Glaser homocoupling of the alkyne is an oxidative process promoted by the copper co-catalyst in the presence of oxygen.[4][5]

  • Strictly Anaerobic Conditions:

    • Troubleshooting: This is the most critical parameter to control. The reaction mixture, including the solvent and amine base, must be rigorously degassed to remove all traces of oxygen.[5] Running the reaction under a positive pressure of argon or nitrogen is essential.

  • The Copper Co-Catalyst:

    • Troubleshooting:

      • Source and Purity: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh bottle of CuI or one that has been stored properly under inert gas.

      • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[4][5] These reactions often require a different ligand system and may need higher temperatures or catalyst loadings but completely avoid the Glaser side reaction.

  • Catalyst Inactivity:

    • Troubleshooting: If there is no reaction at all, suspect the palladium catalyst. The formation of a black precipitate (palladium black) indicates decomposition.[5] Some anecdotal evidence suggests that THF can promote palladium black formation in these reactions.[26] Consider switching to a different solvent like DMF or using only the amine base as the solvent.

ParameterRecommended ConditionRationale & Comments
Pd Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A very common and effective precatalyst for Sonogashira.[25]
Cu Source CuI (2-5 mol%)Essential co-catalyst for the standard protocol.[4]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both base and often as a solvent. Must be degassed.
Solvent THF or DMF (if needed)Use anhydrous, degassed solvent.
Temperature Room Temp to 60 °CAryl bromides typically require gentle heating.[4][5]

References

overcoming poor solubility of Methyl 7-bromo-1H-indazole-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 7-bromo-1H-indazole-3-carboxylate (CAS No. 885279-52-7). This molecule is a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and other bioactive compounds.[1] A common challenge encountered by researchers is its limited solubility in many standard organic solvents, which can hinder reaction kinetics, purification, and formulation development.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for overcoming these solubility challenges. We will move beyond simple solvent lists to explore the underlying principles of solubility enhancement, providing you with the expert insights needed to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound?

This compound is a heterocyclic molecule featuring an indazole core, a bromine substituent, and a methyl ester group.[1][2] Its key properties include a molecular weight of approximately 255.07 g/mol and a predicted LogP of around 2.11, suggesting moderate lipophilicity.[2] The presence of the indazole N-H group and the ester's carbonyl oxygen allows for hydrogen bonding, while the fused aromatic system contributes to its solid, crystalline nature. These structural features collectively contribute to its challenging solubility profile.

Q2: Why is this specific indazole derivative poorly soluble in some common organic solvents?

The poor solubility arises from a combination of factors:

  • High Crystal Lattice Energy: The planar structure and intermolecular hydrogen bonding between the indazole N-H and the ester carbonyl groups can lead to a highly stable and tightly packed crystal lattice. A significant amount of energy is required to overcome these forces before solvation can occur.

  • Moderate Polarity: The molecule possesses both nonpolar (brominated benzene ring) and polar (indazole N-H, ester) regions. This "amphipathic" nature means it may not be perfectly suited for either highly polar or purely nonpolar solvents, making solvent selection non-trivial.

  • Tautomerism: Indazoles can exist in tautomeric forms (1H and 2H).[3][4] While the 1H-indazole is generally more stable, the specific tautomer present can influence its interaction with solvents.

Q3: What class of solvents is typically a good starting point for indazole derivatives?

For indazole-based compounds, polar aprotic solvents are often the most effective starting point.[5] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent at disrupting the hydrogen bonding networks within the crystal lattice and can solvate both the polar and nonpolar regions of the molecule. For synthetic purposes where DMSO or DMF may be too high-boiling, solvents like tetrahydrofuran (THF) or acetone can also be effective, sometimes requiring heat.[6]

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a tiered, systematic approach to addressing solubility issues. We recommend proceeding through the tiers sequentially.

Tier 1: Foundational Checks and Simple Modifications

Problem: My compound is not dissolving in my chosen solvent, even at low concentrations.

Before exploring more complex solutions, it's crucial to rule out basic experimental variables. This workflow ensures that your starting conditions are optimal.

start Poor Solubility Observed check_purity Verify Compound Purity & Identity (NMR, LC-MS) start->check_purity check_solvent Confirm Solvent Quality (Anhydrous, Correct Grade) check_purity->check_solvent agitation Increase Mechanical Energy (Vortex, Sonicate) check_solvent->agitation result Solubility Achieved? agitation->result success Proceed with Experiment result->success Yes next_tier Proceed to Tier 2 result->next_tier No

Caption: Tier 1 Troubleshooting Workflow.

  • Verify Compound Integrity: Confirm the purity and identity of your this compound using analytical methods like NMR or LC-MS. Impurities can significantly impact solubility.

  • Assess Solvent Quality: Use a fresh, high-purity, anhydrous grade solvent. Water contamination, in particular, can drastically reduce the solubility of organic compounds in non-polar solvents.

  • Increase Mechanical Agitation: Simple stirring may be insufficient to break down crystal aggregates. Employ vigorous vortexing or, more effectively, use a bath sonicator. Sonication provides ultrasonic energy that can disrupt the crystal lattice and accelerate the dissolution process.

Tier 2: Systematic Solvent and Co-Solvent Screening

Problem: The compound is pure, but still insoluble in my primary reaction solvent.

The next logical step is to systematically identify a more suitable solvent system. This involves screening a range of solvents and exploring the powerful technique of co-solvency. A co-solvent is a secondary solvent added in a small amount to a primary solvent to increase the solubility of a compound.[7][8]

Causality: A co-solvent works by altering the overall properties of the primary solvent. For instance, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent like THF or Dichloromethane (DCM) can disrupt the primary solvent's self-association, reducing its polarity and creating a more favorable environment for the solute to dissolve.[9][10][11]

Table 1: Recommended Solvents for Screening
Solvent ClassExample SolventsBoiling Point (°C)Key Characteristics
Polar Aprotic DMSO, DMF, NMP189, 153, 202Excellent solubilizing power, high boiling points.
Acetonitrile (ACN)82Good solubilizing power, lower boiling point.
Acetone56Moderate power, highly volatile.
Ethers Tetrahydrofuran (THF)66Good for many organic reactions, moderate polarity.
2-Methyl-THF80Greener alternative to THF, similar properties.
Dioxane101Higher boiling point ether.
Alcohols Ethanol, Isopropanol78, 82.5Polar protic, can hydrogen bond with solute.
Chlorinated Dichloromethane (DCM)40Low polarity, highly volatile.
Experimental Protocol: Co-Solvent Solubility Test
  • Preparation: Dispense a small, known amount of your compound (e.g., 2 mg) into several vials.

  • Primary Solvent Addition: Add a measured volume (e.g., 0.5 mL) of your primary, less-effective solvent (e.g., THF, Toluene) to each vial. Observe for dissolution.

  • Co-Solvent Titration: To the vials with undissolved solid, add a potent solubilizing agent (e.g., DMSO or NMP) dropwise (e.g., 10-20 µL at a time) while vortexing.

  • Observation: Note the volume of co-solvent required to achieve complete dissolution. This helps you identify the minimum amount of co-solvent needed, which is critical to avoid significantly altering the reaction conditions. Aim for a co-solvent volume of <5-10% if possible.[7]

Tier 3: Leveraging Thermal Energy

Problem: Co-solvents help, but I need to achieve a higher concentration without adding too much of a high-boiling solvent.

Increasing the temperature is a fundamental method to enhance the solubility of most solid compounds.[12][13]

Causality: From a thermodynamic perspective, dissolution can be an endothermic process (requiring energy) or an exothermic one (releasing energy). For most solids like this one, the energy required to break the crystal lattice is greater than the energy released upon solvation, making it an endothermic process.[14][15] According to Le Châtelier's principle, adding heat to an endothermic system will shift the equilibrium towards dissolution, thereby increasing solubility.[15]

Protocol: Controlled Temperature Solubility Study
  • Setup: Prepare a suspension of the compound in the desired solvent system in a flask equipped with a magnetic stirrer and a reflux condenser.

  • Controlled Heating: Place the flask in a temperature-controlled oil bath.

  • Incremental Increase: Gradually increase the temperature in 5-10°C increments, allowing the system to equilibrate for several minutes at each step.

  • Determine Dissolution Point: Record the temperature at which all solid material dissolves.

  • Stability Check: After finding the dissolution temperature, it is critical to hold the solution at that temperature for a short period and then re-analyze a sample by LC-MS or TLC to ensure the compound is not degrading. Many organic molecules can degrade at elevated temperatures.[16]

Tier 4: Advanced Strategy - Solid-State Modification

Problem: My compound crashes out of solution upon cooling or when introduced into a subsequent step, and I need to improve its overall dissolution rate for a formulation.

When conventional solvent and temperature manipulations are insufficient, modifying the solid state of the compound itself can be a powerful strategy. Crystalline materials can be converted into a higher-energy amorphous state, which often exhibits significantly enhanced apparent solubility and dissolution rates.[17][18] A common lab-scale method to achieve this is through the preparation of a solid dispersion.

Causality: A solid dispersion is a system where the drug (your compound) is dispersed within an inert, hydrophilic carrier matrix (like a polymer).[19][20] By co-dissolving the drug and a carrier and then rapidly removing the solvent, the drug molecules are trapped in an amorphous, non-crystalline state within the polymer matrix. This prevents the reformation of the stable crystal lattice, making it easier for solvent molecules to solvate individual drug molecules.

cluster_0 Crystalline State cluster_1 Amorphous Solid Dispersion a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a8 a4->a8 c1 a5->a6 a9 a5->a9 a6->a7 a10 a6->a10 a7->a8 a11 a7->a11 a12 a8->a12 a9->a10 a13 a9->a13 a10->a11 a14 a10->a14 a11->a12 a15 a11->a15 a16 a12->a16 a13->a14 a14->a15 a15->a16 b1 b2 b3 b4 b5 b6 b7 b8 b9 b10 b11 b12 b13 b14 b15 b16 c2 c3 c4

Caption: Crystalline vs. Amorphous Solid Dispersion.

Protocol: Lab-Scale Solid Dispersion via Solvent Evaporation
  • Component Selection: Choose a suitable hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP) or Polyethylene glycols (PEGs).[21]

  • Dissolution: Dissolve both this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier mass ratio) in a common volatile solvent (e.g., methanol or acetone) in which both are fully soluble.

  • Solvent Removal: Rapidly remove the solvent using a rotary evaporator under reduced pressure. The goal is to remove the solvent quickly enough to prevent the drug from recrystallizing.

  • Drying and Collection: Further dry the resulting solid film under high vacuum to remove any residual solvent. Scrape the solid from the flask, then gently grind it into a fine powder.

  • Testing: Test the solubility of this new solid dispersion powder in your target organic solvent. You should observe a significant improvement in both the rate and extent of dissolution.

Summary of Troubleshooting Strategies

TierStrategyPrincipleBest For
1 Foundational ChecksEliminating basic experimental errors.Initial troubleshooting when any solubility issue is first noted.
2 Co-Solvent ScreeningAltering the bulk solvent properties to be more favorable for the solute.[22]Finding a suitable solvent system for a chemical reaction or analysis.
3 Temperature IncreaseProviding thermal energy to overcome the crystal lattice energy.[14]Increasing the concentration of the solute beyond its room temperature limit.
4 Solid DispersionCreating a high-energy amorphous form of the compound to enhance dissolution kinetics.[23][24]Formulation development or when the compound precipitates in subsequent steps.

References

Technical Support Center: Synthesis and Derivatization of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for the synthesis and subsequent derivatization of Methyl 7-bromo-1H-indazole-3-carboxylate, a key building block in medicinal chemistry. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can diagnose and resolve issues effectively.

Part 1: Synthesis of the Core Scaffold & General FAQs

The successful synthesis of derivatives begins with a high-quality core structure. This section addresses the initial preparation of this compound and answers fundamental questions about its chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for the 1H-indazole-3-carboxylate core?

A1: The classical and most adaptable approach is a variation of the Fischer indole synthesis, which involves the cyclization of a suitably substituted phenylhydrazone. For this compound, a typical route starts from a brominated and ortho-substituted aniline or toluene derivative, which is converted into a phenylhydrazine. This intermediate is then reacted with a pyruvate derivative to form a hydrazone, which cyclizes under acidic conditions. More modern approaches may involve palladium-catalyzed C-H amination.[1][2]

Q2: Why is the ester group at the C3 position important?

A2: The carboxylate group at the C3 position serves two primary functions. First, it is a versatile chemical handle that can be hydrolyzed to the corresponding carboxylic acid for amide couplings or other transformations.[3] Second, its electronic properties significantly influence the reactivity and regioselectivity of subsequent reactions, particularly N-alkylation on the pyrazole ring.[4][5]

Q3: What are the main challenges in handling and purifying the this compound scaffold?

A3: The primary challenges are solubility and purification. This compound typically exhibits moderate to low solubility in nonpolar solvents like hexanes but is more soluble in ethyl acetate, dichloromethane, and polar aprotic solvents like DMF. Purification is generally achieved via column chromatography or recrystallization. For recrystallization, a systematic solvent screen is recommended to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[6]

Part 2: Troubleshooting Guide for Common Synthetic Transformations

This section is formatted as a direct, problem-solving guide for the most common reactions and challenges encountered when working with this scaffold.

Issue 1: N-Alkylation — Poor or Incorrect Regioselectivity

The alkylation of the indazole nitrogen is often the first step in derivatization, but controlling whether the alkyl group adds to the N1 or N2 position is a critical and common challenge.[5]

Q: I performed an N-alkylation and ended up with a mixture of N1 and N2 isomers that are difficult to separate. How can I control the outcome?

A: This is the most frequent issue in indazole chemistry. The N1/N2 ratio is dictated by a sensitive interplay of steric and electronic factors, along with the choice of base and solvent.[4][7]

Causality & Solution:

  • The N1 Isomer (Kinetic vs. Thermodynamic Control): The 1H-tautomer is generally more thermodynamically stable.[7] Using a strong, non-coordinating base in an aprotic solvent typically favors N1 alkylation. The base deprotonates the indazole, and the resulting anion's counter-ion (e.g., Na+) can coordinate with the C3-ester and the N2 nitrogen, sterically directing the incoming electrophile to the N1 position.

  • The N2 Isomer (Electronic Control): Your scaffold, this compound, contains an electron-withdrawing carboxylate group at C3 and a bromine at C7. Electron-withdrawing groups, particularly at the C7 position, are known to strongly favor the formation of the N2-alkylated product.[4][5][7][8] This is a critical electronic effect that often overrides standard conditions.

start Goal: Regioselective N-Alkylation target_n1 Target: N1 Isomer start->target_n1 target_n2 Target: N2 Isomer start->target_n2 cond_n1 Use Strong, Hard Base (e.g., NaH) in Aprotic Solvent (e.g., THF) target_n1->cond_n1 Typical Conditions cond_n2 Use Mitsunobu Conditions (DEAD/PPh3) or Acid Catalysis (TfOH) with Diazo Compounds target_n2->cond_n2 Specific Conditions substituent_effect Consider Substituent Effects: C7-EWG (like Br) and C3-CO2Me favor N2 cond_n1->substituent_effect Caveat!

Caption: Decision tree for indazole N-alkylation.

Target IsomerBase/ReagentsSolventCausalityReference
N1-Alkylated Sodium Hydride (NaH)THF, DMFForms a sodium salt that sterically directs the electrophile to N1. Best for indazoles without strong C7 electron-withdrawing groups.[4][5][7]
N1-Alkylated Cesium Carbonate (Cs₂CO₃)Dioxane, DMFThe larger cesium cation can effectively chelate, favoring N1. Often requires heat.[8]
N2-Alkylated DEAD, PPh₃, AlcoholTHFMitsunobu conditions often show a strong preference for the N2 isomer.[7]
N2-Alkylated TfOH, Diazo CompoundDCEA metal-free method that provides excellent N2 selectivity.[9]
N2-Alkylated NaH or K₂CO₃THF, DMFHigh probability for this specific scaffold due to the strong directing effect of the C7-bromo and C3-ester groups.[7][8]
Issue 2: Palladium Cross-Coupling — Low Yield and Side Reactions

The C7-bromo position is ideal for forming new C-C or C-N bonds via Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. However, these reactions can be plagued by low yields or unwanted side products.

Q: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product, and I'm isolating a significant amount of the debrominated starting material. What's going wrong?

A: This side reaction, known as proto-dehalogenation or hydrodehalogenation, is a common pitfall in cross-coupling chemistry.[10] It occurs when the organopalladium intermediate reacts with a hydride source instead of the intended coupling partner.

Causality & Solution:

  • Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., hydroxides in the presence of water), or impurities in the reagents.

  • Reaction Kinetics: If the rate of reductive elimination to form the debrominated product is competitive with the rate of transmetalation with the boronic acid, this side reaction will be significant.

Troubleshooting Steps:

  • Choice of Base: Switch to a non-hydroxide, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that minimize this side reaction.[11]

  • Solvent System: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or DME. If a co-solvent is needed for solubility, ensure it is rigorously dried. While some protocols use water, it can be the source of the problem.[11][12]

  • Ligand Selection: The ligand choice is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired catalytic cycle, outcompeting the debromination pathway.[11]

  • Reaction Temperature: Lowering the temperature can sometimes disfavor the debromination pathway relative to the productive coupling.

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start Problem in Cross-Coupling suzuki_problem Low Yield Debromination Side Product start->suzuki_problem sono_problem Low Yield Alkyne Dimerization (Glaser Coupling) start->sono_problem buch_problem No Reaction Low Yield start->buch_problem suzuki_sol Optimize Base (K₃PO₄, Cs₂CO₃) Use Anhydrous Solvent (Dioxane, Toluene) Change Ligand (Bulky Phosphines) suzuki_problem->suzuki_sol Solution sono_sol Ensure Degassed Conditions (N₂ or Ar purge) Use Amine Base (TEA, DIPEA) Check Cu(I) Source Quality sono_problem->sono_sol Solution buch_sol Screen Ligands (Josiphos, Xantphos, etc.) Use Strong, Non-nucleophilic Base (NaOtBu, LHMDS) Ensure Anhydrous/Anaerobic Conditions buch_problem->buch_sol Solution

Caption: Troubleshooting common palladium cross-coupling reactions.

Issue 3: Ester Hydrolysis — Incomplete Reaction or Decomposition

Converting the methyl ester to the carboxylic acid is a standard transformation, but it can be surprisingly difficult.

Q: I'm trying to hydrolyze the methyl ester to the carboxylic acid using NaOH in methanol, but the reaction is sluggish and incomplete. What should I do?

A: Using an alcoholic solvent like methanol for saponification is problematic. You are creating equilibrium conditions for transesterification, which competes with the desired hydrolysis. Furthermore, indazole rings can be sensitive to harsh basic conditions at elevated temperatures.

Causality & Solution:

  • Transesterification: The methoxide generated from NaOH in methanol can attack the ester, leading to no net reaction.[13]

  • Incomplete Hydrolysis: The reaction is reversible under acidic conditions and can be slow under basic conditions if the ester is sterically hindered or electronically deactivated.[14]

Recommended Protocol: The most reliable method for hydrolyzing esters of this type is using lithium hydroxide (LiOH) in a mixed solvent system.

  • Reagents: Lithium hydroxide (LiOH) is a superior choice because it has a high affinity for the ester's carbonyl oxygen and is less prone to side reactions than NaOH or KOH.[13]

  • Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is ideal. THF solubilizes the organic starting material, while water delivers the hydroxide ions for the reaction.[13][15]

  • Temperature: These reactions often proceed smoothly at room temperature, which minimizes the risk of decomposition or side reactions like decarboxylation.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: General Procedure for N1-Selective Alkylation (using NaH)

Note: This protocol is generally N1-selective but may favor N2 for the title scaffold due to electronic effects.

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF or DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours, monitor by TLC/LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and, if necessary, an additional ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Heat the reaction to 80-100 °C and stir until completion (monitor by TLC/LC-MS). Microwave irradiation can also be used to accelerate the reaction.[12][16]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Protocol 3: General Procedure for Ester Hydrolysis (using LiOH)
  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature until the reaction is complete (typically 2-24 hours, monitor by TLC/LC-MS).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1N HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

References

Technical Support Center: Purification of Methyl 7-bromo-1H-indazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful purification of Methyl 7-bromo-1H-indazole-3-carboxylate is a critical step in many synthetic routes within drug discovery and development. This heterocyclic compound, while essential, can present unique challenges during its isolation due to potential impurities and its specific physicochemical properties. This guide provides a comprehensive, experience-driven framework for researchers to effectively purify this target molecule using silica gel column chromatography. It is structured in a question-and-answer format to directly address the practical issues and logical decisions a scientist encounters at the bench.

Part 1: Foundational Knowledge & Pre-Chromatography Setup

This section addresses the essential preliminary steps and knowledge required before attempting the purification. A successful column is planned long before the slurry is poured.

Q1: What are the critical physicochemical properties and safety considerations for this compound?

A1: Understanding the fundamental properties of your target compound is paramount for designing a purification strategy and ensuring laboratory safety.

Data Summary Table:

PropertyValue / InformationSource(s)
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight ~255.07 g/mol [3]
Appearance Typically a powder or solid.[4]
CAS Number 885279-52-7[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[1]

Causality: The molecular weight and presence of polar functional groups (ester, N-H of the indazole) and a non-polar bromo-aromatic ring suggest a compound of intermediate polarity. This insight is the cornerstone of selecting an appropriate mobile phase. The hazard information mandates careful handling to avoid exposure.

Q2: What are the most probable impurities I should expect in my crude reaction mixture?

A2: The impurity profile is dictated by the synthetic route used. However, for the synthesis of indazole-3-carboxylates, common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a precursor like 7-bromo-indole or 7-bromo-1H-indazole-3-carboxylic acid.[6]

  • Reagent Byproducts: If the final step was an esterification, residual coupling agents (e.g., EDC, HOBt) or their urea byproducts might be present. These are often highly polar.[6][7]

  • Related Structural Isomers: Regioisomers from the bromination step (e.g., 4-, 5-, or 6-bromo- isomers) can be difficult to separate.

  • Hydrolyzed Product: The corresponding carboxylic acid (7-bromo-1H-indazole-3-carboxylic acid) can form if the ester is exposed to acidic or basic conditions during workup or storage. This impurity will be significantly more polar than the desired ester.

Q3: Why is extensive Thin-Layer Chromatography (TLC) analysis mandatory before setting up the column?

A3: Running a column without prior TLC analysis is akin to navigating without a map. TLC is a rapid, small-scale simulation of the column separation that allows you to:

  • Select the Optimal Solvent System (Eluent): The primary goal is to find a solvent mixture where the desired product has an Rƒ value between 0.2 and 0.4 .[6]

    • If Rƒ > 0.4: The compound will elute too quickly from the column, co-eluting with less polar impurities. The polarity of the eluent must be decreased.

    • If Rƒ < 0.2: The compound will bind too strongly to the silica, leading to long elution times and broad bands. The polarity of the eluent must be increased.[6]

  • Visualize Separation: A good TLC solvent system will show clear separation between the spot for your product and the spots for major impurities.

Part 2: The Purification Workflow: A Step-by-Step Protocol

This section details a robust, self-validating protocol for the purification process.

Experimental Protocol: Column Chromatography Purification
  • Mobile Phase (Eluent) Selection:

    • Based on TLC analysis, prepare a sufficient volume of the chosen eluent. A common and effective starting point for this class of compound is a mixture of Ethyl Acetate (EtOAc) and Hexane .

    • Suggested TLC Screening Systems:

      • 20% EtOAc / 80% Hexane

      • 30% EtOAc / 70% Hexane

      • 50% EtOAc / 50% Hexane[8]

      • 5% Methanol (MeOH) / 95% Dichloromethane (DCM)

  • Column Preparation (Slurry Packing):

    • Choose a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • In a beaker, create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed, ensuring a flat, stable surface. Never let the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of a suitable solvent (DCM or the mobile phase itself is ideal).[6]

    • Expert Tip: For optimal band sharpness, adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a solvent like DCM, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column, applying pressure to initiate flow.

    • Collect the eluting solvent in a series of numbered test tubes or flasks. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.

    • Isocratic vs. Gradient Elution:

      • Isocratic: Use the same solvent composition throughout the entire run. Best for simple separations where all components are well-resolved on TLC.

      • Gradient: Start with a less polar eluent (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., to 40% EtOAc/Hexane). This is highly effective for separating compounds with a wide range of polarities.[6][9]

  • Monitoring and Analysis:

    • Spot every few fractions (e.g., every second or third tube) onto a TLC plate.

    • Run the TLC plate in the same eluent used for the column.

    • Visualize the spots under a UV lamp.

    • Identify the fractions containing only the pure product (single spot at the correct Rƒ).

  • Product Isolation:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm identity and purity using analytical techniques like NMR, HPLC, or MS.[6]

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development (Rf ≈ 0.3) Crude->TLC_Dev Test Solvents Load Load Sample Col_Pack Pack Column with Silica Slurry Col_Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: A standard workflow for column chromatography purification.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems encountered during the purification of this compound.

Q4: My compound and a key impurity are not separating on the column (Rƒ values are too close). What are my options?

A4: This is a common challenge indicating insufficient selectivity in your chromatographic system.

  • Solution 1: Optimize the Mobile Phase. A slight change can have a large impact. Try switching one component of your eluent (e.g., replace Hexane with Heptane, or Ethyl Acetate with Dichloromethane) and re-screen with TLC. Sometimes, adding a small percentage of a third solvent (e.g., 1% methanol) can alter the interactions and improve separation.

  • Solution 2: Employ a Shallow Gradient. Instead of a large jump in polarity (e.g., 10% to 50% EtOAc), run a very slow, shallow gradient (e.g., 20% to 30% EtOAc over many column volumes). This gives the compounds more time to resolve along the column.

  • Solution 3: Change the Stationary Phase. While silica is standard, alumina can offer different selectivity, especially for heterocyclic compounds.[6] It's worth testing on a TLC plate if available.

Q5: The desired product is not eluting from the column, even after I've passed a large volume of the mobile phase.

A5: This indicates your eluent is too non-polar, and the compound is strongly adsorbed to the silica gel.[6]

  • Solution: Increase Eluent Polarity. Do not discard the column. Gradually increase the polarity of the mobile phase you are adding to the column. For an EtOAc/Hexane system, you can switch to a higher percentage of EtOAc. If that is still ineffective, a stronger eluent like 5-10% Methanol in DCM will likely elute the compound.[6]

Q6: I'm observing significant peak tailing in my fractions. Why is this happening and how can I fix it?

A6: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase, or column overload.

  • Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the lone pairs on the nitrogen atoms of the indazole ring.

  • Solution: Add a Mobile Phase Modifier. To mitigate this, add a small amount of a competitive base to your eluent. Approximately 0.1-0.5% triethylamine (TEA) will neutralize the acidic sites on the silica, leading to much sharper, more symmetrical peaks.[10] Alternatively, if your compound has acidic properties, adding 0.1-1% acetic acid can help. Always re-evaluate your Rƒ on TLC after adding a modifier.

Q7: My final yield after purification is very low. Where could my product have gone?

A7: Low yield can stem from several factors.

  • Incomplete Elution: Your compound may still be adsorbed to the column. After your run, flush the column with a very strong solvent (e.g., 20% Methanol in DCM) and check the eluate by TLC to see if any product remained.

  • Irreversible Adsorption/Decomposition: Some compounds can degrade on silica gel.[6] While less common for this specific molecule, it is a possibility. Running the column more quickly can sometimes help.

  • Overly Broad Bands: If the initial sample band was too diffuse or the column was run too slowly, the product may be spread across a large number of fractions, some of which may be too dilute to recover effectively or were discarded as "mixed fractions." Sharper loading and optimal flow rate are key.

Troubleshooting Decision Tree

Troubleshooting cluster_sep Separation Issues cluster_shape Peak Shape Issues start Chromatography Problem p1 Poor Separation (Rƒ too close) start->p1 p2 No Elution start->p2 p3 Peak Tailing start->p3 p4 Streaking start->p4 s1 Try Different Solvent System p1->s1 Cause: Poor Selectivity s2 Run Shallow Gradient p1->s2 s3 Increase Eluent Polarity p2->s3 Cause: Eluent too Non-Polar s4 Add Modifier (e.g., 0.1% TEA) p3->s4 Cause: Silanol Interactions s5 Reduce Sample Concentration p3->s5 Cause: Overloading p4->s4 p4->s5

Caption: A decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Preventing N-1 vs. N-2 Isomerization in Methyl 7-bromo-1H-indazole-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective reactions involving Methyl 7-bromo-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-alkylation reactions, specifically addressing the common challenge of N-1 versus N-2 isomerization.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of N-1 and N-2 isomers in our reaction. What are the fundamental principles governing this regioselectivity?

A1: The formation of N-1 and N-2 isomers during the alkylation of indazoles is a classic example of a reaction governed by a delicate balance of kinetic and thermodynamic control.[1][2][3] The indazole anion, formed upon deprotonation, possesses two nucleophilic nitrogen atoms.

  • Thermodynamic vs. Kinetic Products: Generally, the N-1 substituted indazole is the thermodynamically more stable product.[4] This is because it maintains a benzenoid aromatic system. The N-2 substituted isomer, on the other hand, has a less stable quinonoid structure. However, the N-2 position is often the kinetically favored site of attack due to lower steric hindrance.[4]

  • Reaction Conditions: The final product ratio is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the choice of base can shift the equilibrium towards either the kinetic or thermodynamic product.[5][6] For instance, lower temperatures may favor the faster-forming N-2 (kinetic) product, while higher temperatures can provide the energy needed to overcome the activation barrier to form the more stable N-1 (thermodynamic) product.[2][3]

Q2: How do substituents on the indazole ring, such as the 7-bromo and 3-carboxylate groups, influence the N-1/N-2 ratio?

A2: Substituents on the indazole ring play a crucial role in directing the regioselectivity of N-alkylation through both steric and electronic effects.

  • Steric Hindrance: A substituent at the C-7 position, like the bromo group in your molecule, sterically hinders the N-1 position. This can increase the propensity for alkylation to occur at the less hindered N-2 position.[7]

  • Electronic Effects: Electron-withdrawing groups, such as the methyl carboxylate at the C-3 position and the bromo group at C-7, can significantly influence the electron density at both nitrogen atoms. In some cases, electron-withdrawing substituents at the C-7 position have been shown to favor the formation of the N-2 isomer.[5][8][9]

Q3: Can the choice of alkylating agent affect the regioselectivity?

A3: Yes, the nature of the alkylating agent can influence the N-1/N-2 product ratio. While a comprehensive discussion is complex, the reactivity of the alkylating agent is a key factor. Highly reactive alkylating agents may lead to less selective reactions, often favoring the kinetically preferred product. Conversely, less reactive alkylating agents might allow for greater selectivity towards the thermodynamically favored N-1 isomer.

Troubleshooting Guide: Optimizing for the N-1 Isomer

This section provides actionable steps to enhance the yield of the desired N-1 alkylated product and minimize the formation of the N-2 isomer.

Issue: My reaction yields predominantly the N-2 isomer.

This is a common outcome when the reaction is under kinetic control. The following adjustments can help shift the reaction towards the thermodynamically favored N-1 product.

1. Re-evaluate the Base and Solvent System

The combination of base and solvent is one of the most critical factors in controlling regioselectivity.

  • Strong Bases in Non-Polar Solvents: The use of a strong base like sodium hydride (NaH) in a relatively non-polar solvent like tetrahydrofuran (THF) has been reported to be highly effective for achieving N-1 selectivity for a variety of indazole substrates.[5][8][10] The sodium cation is thought to coordinate with the N-2 nitrogen, sterically blocking it and directing the alkylation to the N-1 position.[10]

  • Weaker Bases in Polar Solvents: Conversely, using weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can sometimes lead to a mixture of isomers.[7][11]

Recommendation: If you are currently using a weaker base in a polar solvent and observing a high proportion of the N-2 isomer, consider switching to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .

2. Control the Reaction Temperature

Temperature is a key lever to switch between kinetic and thermodynamic control.

  • Low Temperatures: Reactions carried out at low temperatures (e.g., 0 °C to room temperature) are more likely to yield the kinetically favored N-2 product.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the formation of the more stable N-1 isomer. It can also promote the equilibration of the N-2 isomer to the N-1 product if the reaction is reversible.

Recommendation: After the initial deprotonation and addition of the alkylating agent, consider heating the reaction mixture. A temperature of 50 °C has been shown to be effective in driving the reaction to completion while maintaining high N-1 selectivity.[5]

Quantitative Data: Influence of Reaction Conditions on Regioselectivity

The following table summarizes reported outcomes for the N-alkylation of various indazoles, highlighting the impact of different reaction conditions.

Indazole SubstrateBaseSolventAlkylating AgentTemperatureN-1:N-2 RatioReference
Methyl 1H-indazole-3-carboxylateNaHTHFn-Pentyl bromide50 °C>99:1[5][6]
1H-IndazoleK₂CO₃DMFIsobutyl bromide120 °C58:42[11][12]
Methyl 5-bromo-1H-indazole-3-carboxylateK₂CO₃DMFMethyl iodideRoom Temp44:40 (N-1:N-2 yields)[13][14]
Methyl 1H-indazole-3-carboxylateCs₂CO₃DMFn-Pentyl bromide50 °C1.4:1[6]

Experimental Protocols

Protocol 1: High-Selectivity N-1 Alkylation

This protocol is optimized to maximize the formation of the N-1 isomer of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide)

  • Anhydrous work-up and purification reagents

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50 °C and monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway Diagram

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole This compound Indazolide Indazolide Anion Indazole->Indazolide -H+ Base Base (e.g., NaH) Base->Indazolide N1_Product N-1 Alkylated Product (Thermodynamic) Indazolide->N1_Product Thermodynamic Control (Higher Temp, NaH/THF) N2_Product N-2 Alkylated Product (Kinetic) Indazolide->N2_Product Kinetic Control (Lower Temp, K2CO3/DMF) Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N1_Product Alkylating_Agent->N2_Product G Start High N-2 Isomer Formation Condition_Check Analyze Current Conditions: Base, Solvent, Temperature Start->Condition_Check Base_Solvent_Change Implement Change: Switch to NaH in THF Condition_Check->Base_Solvent_Change If using K2CO3/DMF or similar Temp_Change Implement Change: Increase Temperature to 50 °C Condition_Check->Temp_Change If already using NaH/THF Base_Solvent_Change->Temp_Change End Optimized for N-1 Isomer Temp_Change->End

References

Technical Support Center: Purification of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the successful purification of Methyl 7-bromo-1H-indazole-3-carboxylate. The methodologies and insights presented herein are designed to address common challenges, optimize purity, and ensure the structural integrity of this critical chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound? A1: The two most effective and widely employed purification techniques are column chromatography and recrystallization. The selection between these methods is contingent upon the specific impurity profile of the crude material and the requisite final purity. Column chromatography offers superior separation of closely related impurities, while recrystallization is highly effective for removing minor impurities from a largely pure compound.

Q2: What are the most probable impurities I will encounter in my crude product? A2: Common impurities can include unreacted starting materials, such as 7-bromo-1H-indazole or 7-bromo-1H-indazole-3-carboxylic acid, reagents from the esterification process, and potential side-products like N-methylated isomers.[1][2][3] If the synthesis involved multiple steps, byproducts from earlier stages may also be present.[1]

Q3: How can I reliably assess the purity of my this compound? A3: A multi-faceted analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): Provides a rapid qualitative assessment of sample complexity and helps in developing a solvent system for column chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify the presence of organic impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the desired compound.[4]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity, whereas a broad range suggests the presence of impurities or residual solvent.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, providing probable causes and actionable solutions grounded in chemical principles.

Scenario 1: Column Chromatography Issues

Problem: Poor separation of the target compound from impurities on the silica gel column.

  • Probable Cause: The selected solvent system (eluent) lacks the optimal polarity to effectively resolve the components of the mixture.

  • Solution:

    • Systematic TLC Analysis: Before committing to a column, conduct a thorough TLC analysis with various solvent systems. Test different ratios of non-polar and polar solvents, such as hexanes/ethyl acetate or petroleum ether/ethyl acetate.[5][6] Aim for an Rf value between 0.2 and 0.4 for this compound to ensure good separation on the column.[4]

    • Employ Gradient Elution: Instead of an isocratic (constant solvent ratio) system, use a solvent gradient. Begin with a low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the proportion of the polar solvent. This enhances the separation between compounds with different polarities.[4][5]

    • Consider an Alternative Stationary Phase: While silica gel is standard, for particularly challenging separations involving indazole derivatives, alumina can sometimes offer different selectivity.[4]

Problem: The compound is not eluting from the column.

  • Probable Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.[5] If using chloroform, the addition of a small amount of methanol (e.g., 0.5-2%) can significantly increase eluent strength.[7]

    • Verify Compound Stability: Ensure your compound is stable on silica gel. Acid-sensitive compounds can sometimes degrade on the acidic surface of standard silica. If degradation is suspected, consider using deactivated or neutral silica gel.

Scenario 2: Recrystallization Failures

Problem: The compound oils out or fails to crystallize from the solution.

  • Probable Cause: The chosen solvent is not ideal, too much solvent was used, or the cooling process was too rapid. The presence of a persistent, oily impurity can also inhibit crystallization.

  • Solution:

    • Re-evaluate Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4] Screen solvents like ethanol, methanol, or ethyl acetate/hexane mixtures.[6]

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Excess solvent will keep the compound in solution even upon cooling.

    • Promote Nucleation: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous pure batch.

    • Utilize a Co-solvent System: If a single solvent is not effective, a co-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be used. Dissolve the crude material in a minimal amount of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.

Problem: The purified product exhibits a broad melting point.

  • Probable Cause: This is a strong indicator of residual impurities or trapped solvent within the crystal lattice.[4]

  • Solution:

    • Second Recrystallization: Perform another recrystallization to further refine the product's purity.

    • Thorough Drying: Ensure all residual solvent is removed by drying the crystals under high vacuum, potentially with gentle heating if the compound is thermally stable.

Data & Protocols
Data Presentation

Table 1: Suggested Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Solvent System (v/v)Target RfReference
TLC AnalysisSilica Gel 60 F254Hexanes / Ethyl Acetate (4:1 to 1:1)0.2 - 0.4[4][5]
TLC AnalysisSilica Gel 60 F254Petroleum Ether / Ethyl Acetate (8:2 to 1:2)0.2 - 0.4[6]
Column ChromatographySilica GelGradient: 0% to 50% Ethyl Acetate in Hexanes-[5]
Column ChromatographySilica GelGradient: 0% to 5% Methanol in Chloroform-[7]

Table 2: Potential Impurities and Their Origins

ImpurityChemical NameProbable Origin
Starting Material7-Bromo-1H-indazole-3-carboxylic acidIncomplete esterification reaction.
Starting Material7-Bromo-1H-indazoleIncomplete carboxylation or precursor carryover.[1]
Side-ProductMethyl 7-bromo-2H-indazole-3-carboxylateNon-selective N-alkylation during synthesis.
ReagentDicyclohexylcarbodiimide (DCC) / EDCCarryover from coupling reactions.
SolventDMF, Dichloromethane, MethanolResidual solvent from reaction or workup.[7][8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • TLC Analysis: Develop an optimal eluent system using TLC plates. A combination of ethyl acetate and hexanes is a good starting point. Aim for a solvent ratio that gives the product an Rf of approximately 0.3.[4][5]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disruption.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor their composition by TLC.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired compound.[5]

  • Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate). Identify a solvent that dissolves the compound when hot but results in poor solubility at room temperature.[4][6]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Crystal formation should commence.

  • Cooling: Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualized Workflows

Purification_Strategy Start Crude Methyl 7-bromo-1H-indazole-3-carboxylate TLC_Analysis Assess Purity & Impurity Profile (TLC, NMR) Start->TLC_Analysis Decision Is the major component >90% pure? TLC_Analysis->Decision Recrystallization Purify via Recrystallization Decision->Recrystallization  Yes Column_Chrom Purify via Column Chromatography Decision->Column_Chrom No Purity_Check Assess Final Purity (HPLC, NMR, MP) Recrystallization->Purity_Check Column_Chrom->Purity_Check End Pure Product Purity_Check->End

Caption: A decision workflow for selecting the appropriate purification method.

Troubleshooting_Logic Start Purification Attempt Fails (e.g., Low Purity, No Crystals) Identify_Method Which method failed? Start->Identify_Method Column_Issue Column Chromatography Issue Identify_Method->Column_Issue Column Recryst_Issue Recrystallization Issue Identify_Method->Recryst_Issue Recrystallization Check_Separation Poor Separation on TLC? Column_Issue->Check_Separation Check_Solvent Wrong Solvent / Too Much? Recryst_Issue->Check_Solvent Check_Elution Compound Stuck on Column? Check_Separation->Check_Elution No Optimize_Eluent Optimize Eluent via TLC (Adjust Polarity, Try Gradient) Check_Separation->Optimize_Eluent Yes Increase_Polarity Systematically Increase Eluent Polarity Check_Elution->Increase_Polarity Yes Success Re-attempt Purification Optimize_Eluent->Success Increase_Polarity->Success Rescreen_Solvents Re-screen Solvents Use Co-solvent System Check_Solvent->Rescreen_Solvents Yes Rescreen_Solvents->Success

Caption: A logical flow for troubleshooting common purification problems.

References

Technical Support Center: Enhancing the Stability of Methyl 7-bromo-1H-indazole-3-carboxylate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 7-bromo-1H-indazole-3-carboxylate. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to ensure the long-term stability and integrity of this versatile research compound. Given its role as a key intermediate in the synthesis of bioactive molecules, particularly in oncology and neurology, maintaining its purity is paramount for reproducible and reliable experimental outcomes.[1]

Introduction to Compound Stability

This compound is a heterocyclic compound featuring an indazole nucleus.[2][3] Like many nitrogen-containing heterocyclic compounds, the indazole ring system is susceptible to degradation under certain environmental conditions.[4] The primary pathways of degradation for indazole derivatives include oxidation, hydrolysis (under acidic or basic conditions), thermal decomposition, and photodegradation.[4] Understanding these vulnerabilities is the first step toward implementing effective storage and handling strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container at low temperatures, protected from light and moisture.[5] An inert atmosphere is highly recommended to prevent oxidation.[6]

Parameter Recommended Condition Rationale
Temperature -20°C to 4°CSlows down the rate of potential thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation of the indazole ring.[6]
Light Amber vial or dark containerPrevents photochemical rearrangement or photodegradation.[4][6]
Moisture Desiccated environmentPrevents hydrolysis of the methyl ester group.[6]

Q2: I've noticed a slight color change in my solid sample over time. What does this indicate?

A color change (e.g., from off-white to yellowish or tan) is often the first visual indicator of degradation. This could be due to minor oxidation or the formation of polymeric impurities. While a slight color change may not significantly impact purity for some applications, it warrants an analytical purity check via HPLC or LC-MS before use.

Q3: My indazole derivative appears to be converting into a benzimidazole. Why is this happening?

This transformation is a known photochemical rearrangement.[4] When 1H-indazoles are exposed to UV light, they can undergo an excited-state tautomerization to the 2H-indazole form, which then rearranges to the more stable benzimidazole structure.[4] This highlights the critical importance of protecting the compound from light at all times.

Q4: How should I store solutions of this compound (e.g., in DMSO)?

Solutions are generally less stable than the solid material. If you must store solutions, follow these guidelines:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic and can absorb atmospheric moisture, which can lead to hydrolysis of your compound.[6]

  • Store at -20°C or -80°C: Low temperatures are crucial.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]

  • Inert Atmosphere: If possible, purge the headspace of the vial with argon or nitrogen before sealing.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability-related issues.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows new impurity peaks that were not present in the initial analysis.

  • Possible Cause 1: Hydrolysis. If you observe a new peak corresponding to the molecular weight of 7-Bromo-1H-indazole-3-carboxylic acid (the carboxylic acid analog), your compound has likely undergone hydrolysis. This is common if the compound has been exposed to moisture or non-anhydrous solvents.

  • Solution:

    • Confirm the identity of the degradant using LC-MS.

    • Ensure all future handling is performed under strictly anhydrous conditions. Use freshly opened, high-purity anhydrous solvents.

    • If preparing solutions, do so immediately before use.

  • Possible Cause 2: Oxidation. The appearance of peaks with a +16 Da mass shift can indicate oxidation of the indazole ring.

  • Solution:

    • Store the solid compound under an inert atmosphere (see Protocol 1).

    • When preparing solutions, use solvents that have been deoxygenated by sparging with nitrogen or argon.

Issue 2: Poor Solubility or Precipitation from Solution
  • Symptom: The compound, previously soluble, now fails to dissolve completely or precipitates out of a stored solution.

  • Possible Cause: This can be a result of degradation into less soluble impurities or hydrate formation due to moisture absorption in the solvent (e.g., DMSO).[6]

  • Solution:

    • Centrifuge the sample and analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound.

    • Compare this with a freshly prepared solution to quantify the loss.

    • Discard the compromised stock solution. Always prepare fresh solutions for critical experiments and avoid long-term storage of solutions.

Troubleshooting Workflow

G observe Observe Stability Issue (e.g., Color Change, New Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) observe->check_storage purity_analysis Perform Purity Analysis (HPLC/LC-MS) check_storage->purity_analysis identify_degradant Identify Degradant (Mass Shift, Standard) purity_analysis->identify_degradant hydrolysis Hydrolysis Product (e.g., Carboxylic Acid) identify_degradant->hydrolysis  Δm = -14 Da oxidation Oxidation Product (+16 Da) identify_degradant->oxidation  Δm = +16 Da photodegradation Photodegradation Product (e.g., Benzimidazole) identify_degradant->photodegradation  Isomer correct_moisture Implement Anhydrous Handling & Storage hydrolysis->correct_moisture correct_atmosphere Store Under Inert Gas & Deoxygenate Solvents oxidation->correct_atmosphere correct_light Store in Dark/Amber Vials photodegradation->correct_light

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol ensures the maximum shelf-life for your solid this compound.

  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Transfer the desired amount of the solid compound into the vial. It is best practice to create several smaller aliquots rather than one large stock to minimize exposure of the bulk material.

  • Inerting: Place the uncapped vial inside a desiccator or glovebox.

  • Purging: Evacuate the chamber and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Securely cap the vial while still inside the inert atmosphere. For extra protection, wrap the cap threads with Parafilm®.

  • Storage: Place the sealed vial in a freezer at -20°C for long-term storage.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of your compound and detecting potential degradation products.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile or a suitable solvent to create a 1 mg/mL stock solution.

    • Dilute further as needed to fall within the linear range of the detector.

  • HPLC Method:

    • Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes.

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area. Compare the chromatogram to a reference standard or an analysis of a freshly received batch.

Purity Assessment Workflow

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare Sample Solution (e.g., 1 mg/mL in ACN) inject Inject Sample onto Column prep_sample->inject prep_hplc Equilibrate HPLC System (C18 Column, Mobile Phase) prep_hplc->inject run_gradient Run Gradient Method (5-95% Acetonitrile) inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate calc_purity Calculate Area % Purity integrate->calc_purity compare Compare to Reference calc_purity->compare

Caption: Workflow for HPLC purity assessment.

Understanding Degradation Pathways

Forced degradation studies, which intentionally expose a compound to harsh conditions, help elucidate its intrinsic stability and potential degradation products.[7][8][9][10][11] This knowledge is crucial for developing stability-indicating analytical methods.[8]

Potential Degradation Pathways Diagram

G cluster_stress Stress Conditions Parent Methyl 7-bromo-1H- indazole-3-carboxylate Hydrolysis_Product 7-Bromo-1H-indazole- 3-carboxylic acid Parent->Hydrolysis_Product Hydrolysis Oxidation_Product N-Oxide or Ring-Opened Products Parent->Oxidation_Product Oxidation Photodegradation_Product Benzimidazole Rearrangement Product Parent->Photodegradation_Product Photodegradation Acid Acid (H+) Acid->Hydrolysis_Product Base Base (OH-) Base->Hydrolysis_Product Oxidant Oxidant (e.g., H2O2) Oxidant->Oxidation_Product Light Light (UV) Light->Photodegradation_Product

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Methyl 7-bromo-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders, demands rigorous analytical oversight to ensure it meets the stringent purity requirements of the industry.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of this compound, offering experimentally-grounded protocols and insights to guide researchers and drug development professionals.

The narrative that follows is built on the foundational principles of analytical chemistry, emphasizing not just the "how" but the "why" behind every experimental choice. Our approach is rooted in scientific integrity, ensuring that each proposed method is a self-validating system, and is grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5]

The Analytical Challenge: Characterizing this compound

This compound (C₉H₇BrN₂O₂) is an aromatic heterocyclic compound with a molecular weight of 255.07 g/mol .[1][6] Its structure, featuring a bromo-substituted indazole ring and a methyl ester group, suggests a moderate level of polarity, making it an ideal candidate for reversed-phase liquid chromatography. The primary analytical objective is to develop a stability-indicating method capable of separating the main compound from any process-related impurities and potential degradants.

Foundational Principles: A Comparative Overview of HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis.[7][8] It utilizes columns packed with larger particles (typically 3-5 µm) and operates at pressures up to 6,000 psi.[8][9] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, employs columns with sub-2 µm particles and can operate at pressures up to 15,000 psi.[8][9][10] This fundamental difference in particle size and pressure leads to significant improvements in UPLC performance, including:

  • Enhanced Resolution: Smaller particles provide a greater surface area for interaction, leading to sharper and more well-defined peaks.

  • Increased Speed: Higher optimal linear velocities allow for significantly shorter run times without sacrificing separation efficiency.

  • Improved Sensitivity: Narrower peaks result in a greater peak height, enhancing the signal-to-noise ratio and improving detection limits.

  • Reduced Solvent Consumption: Faster analysis times and smaller column volumes contribute to a significant reduction in solvent usage, leading to cost savings and environmental benefits.[7][8]

While HPLC remains a robust and widely used technique, UPLC offers a clear advantage for high-throughput screening and the analysis of complex samples where speed and resolution are paramount.[7][9]

Strategic Method Development: A Step-by-Step Approach

The development of a robust and reliable chromatographic method is a systematic process that involves several key stages.[11][12][13][14] The following workflow outlines the logical progression from initial parameter selection to method finalization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation AnalyteProps Understand Analyte Physicochemical Properties (pKa, Solubility, UV Absorbance) SystemSelection Select Chromatographic System (HPLC vs. UPLC) AnalyteProps->SystemSelection ColumnSelection Column Selection (e.g., C18) SystemSelection->ColumnSelection MobilePhaseScreening Mobile Phase Screening (pH, Organic Modifier) ColumnSelection->MobilePhaseScreening DetectorSettings Detector Wavelength Selection MobilePhaseScreening->DetectorSettings GradientOptimization Gradient/Isocratic Optimization DetectorSettings->GradientOptimization FlowRateTemp Flow Rate & Temperature Adjustment GradientOptimization->FlowRateTemp Validation Method Validation (as per ICH Q2(R2)) FlowRateTemp->Validation

Caption: A systematic workflow for HPLC/UPLC method development.

Proposed HPLC Method for Purity Analysis

This proposed HPLC method serves as a robust starting point for the routine quality control of this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended. C18 columns are versatile and provide excellent retention for a wide range of non-polar to moderately polar compounds, making them a suitable choice for this analyte.[2][3][15]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. The acidic pH helps to suppress the ionization of any potential acidic or basic functional groups, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is proposed to ensure the elution of any potential impurities with different polarities.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength.[16] A PDA detector is recommended to assess peak purity and identify the optimal detection wavelength.

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Proposed UPLC Method for Enhanced Purity Analysis

For laboratories requiring higher throughput and improved resolution, the following UPLC method is proposed. This method is designed to provide a significant reduction in analysis time while enhancing sensitivity.

Experimental Protocol: UPLC
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column Selection: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is the preferred choice. The smaller particle size is the key to the enhanced performance of UPLC.[8][17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution: The gradient is significantly shorter due to the higher efficiency of the UPLC column.

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

    • Injection Volume: 2 µL

Comparative Data Summary

The following table summarizes the key performance differences between the proposed HPLC and UPLC methods.

ParameterHPLC MethodUPLC MethodJustification for Difference
Column Particle Size 5 µm1.7 µmSmaller particles in UPLC lead to higher efficiency and resolution.[8][17]
Column Dimensions 4.6 x 150 mm2.1 x 50 mmSmaller dimensions in UPLC reduce solvent consumption and run time.
Typical Operating Pressure 2000 - 4000 psi8000 - 12000 psiHigher pressure is required to pump the mobile phase through the densely packed UPLC column.[9][10]
Analysis Run Time ~25 minutes~5 minutesUPLC offers a significant speed advantage due to higher optimal flow rates.[8]
Solvent Consumption per Run ~25 mL~2 mLA direct consequence of shorter run times and lower flow rates.[7]
Expected Peak Width WiderNarrowerHigher efficiency of UPLC columns results in sharper peaks.
Relative Sensitivity GoodExcellentNarrower peaks in UPLC lead to increased peak height and better signal-to-noise.[7][8]

Method Validation: The Cornerstone of Trustworthiness

Both the proposed HPLC and UPLC methods must undergo rigorous validation in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][4][5] The validation process provides a high degree of confidence in the accuracy, precision, and reliability of the analytical data.

ValidationParameters Validation ICH Q2(R2) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Key Validation Parameters to be Assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Conclusion: Selecting the Optimal Method for Your Needs

The choice between HPLC and UPLC for the purity analysis of this compound ultimately depends on the specific requirements of the laboratory.

  • HPLC remains a reliable and cost-effective workhorse for routine quality control where high throughput is not the primary driver. The proposed HPLC method provides a solid foundation for accurate and reproducible purity assessments.

  • UPLC is the superior choice for research and development, high-throughput screening, and situations where rapid turnaround times and the highest possible resolution are critical. The significant reduction in run time and solvent consumption offered by the UPLC method can lead to substantial long-term cost savings and increased laboratory efficiency.[7][9]

By leveraging the detailed protocols and scientific rationale presented in this guide, researchers and drug development professionals can confidently implement and validate a chromatographic method that ensures the quality and purity of this compound, thereby contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Reactivity of 7-Bromo vs. Other Halo-Substituted Indazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with a multitude of derivatives finding applications as potent therapeutic agents.[1] Among the various strategies for introducing molecular diversity, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) on halo-substituted indazoles are paramount. This guide provides an in-depth comparative analysis of the reactivity of 7-bromo-1H-indazole-3-carboxylic acid and its analogs substituted with other halogens (I, Cl, F) at the 7-position. We will explore their performance in key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as SNAr reactions. This objective comparison, supported by experimental data and mechanistic insights, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in planning and optimizing their synthetic strategies.

Theoretical Framework: Understanding Halogen Reactivity

The reactivity of halo-substituted indazoles in cross-coupling and SNAr reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the indazole ring system.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the universally accepted reactivity trend for aryl halides is:

I > Br > Cl > F [2]

This trend is primarily dictated by the C-X bond dissociation energy. The weaker C-I bond facilitates the initial and often rate-determining oxidative addition step to the palladium(0) catalyst, leading to faster reaction rates. Conversely, the much stronger C-F bond makes oxidative addition exceptionally difficult, often rendering fluoroarenes unreactive under standard cross-coupling conditions.

The general catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to cross-coupling reactions, the reactivity of haloarenes in SNAr reactions follows the opposite trend:

F > Cl > Br > I

This is because the rate-determining step in an SNAr reaction is the nucleophilic attack on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] A more electronegative halogen, like fluorine, strongly polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although fluorine is a poor leaving group, the initial attack is the slower step, and the high electronegativity of fluorine accelerates this crucial stage of the reaction.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds. Experimental data on the Suzuki-Miyaura coupling of 7-bromo-4-substituted-1H-indazoles provides valuable insights into the reactivity of the 7-bromoindazole core.

Experimental Data:

A study on the Suzuki-Miyaura coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with various arylboronic acids demonstrated that with proper optimization of reaction conditions, good to excellent yields can be achieved.[4]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-...85
23-Methoxyphenylboronic acid7-(3-Methoxyphenyl)-...82
34-Fluorophenylboronic acid7-(4-Fluorophenyl)-...78
4Thiophene-2-boronic acid7-(Thiophen-2-yl)-...75

Adapted from El Kazzouli et al.[4]

Discussion:

The successful coupling of 7-bromoindazoles highlights their utility as viable substrates for Suzuki-Miyaura reactions. While direct comparative data with other 7-haloindazoles under identical conditions is limited, the general reactivity trend (I > Br > Cl) strongly suggests that a 7-iodo-1H-indazole-3-carboxylate would react more readily, potentially under milder conditions or with lower catalyst loadings. Conversely, the corresponding 7-chloro derivative would be expected to be less reactive, likely requiring more forcing conditions, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), and longer reaction times. The 7-fluoro analog would be largely unreactive in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole-3-carboxylate

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 7-Bromo-1H-indazole-3-carboxylate Arylboronic acid Base (e.g., Cs2CO3) Catalyst Pd catalyst (e.g., Pd(PPh3)4) Reactants->Catalyst Solvent Solvent (e.g., Dioxane/Water) Catalyst->Solvent Heating Heat under inert atmosphere (e.g., 80-100 °C) Solvent->Heating Extraction Aqueous work-up and extraction Heating->Extraction Purification Column chromatography Extraction->Purification

Figure 2: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add 7-bromo-1H-indazole-3-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (2.0-3.0 equiv.).

  • Add the solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] The reactivity of haloindazoles in this reaction is expected to follow the same trend as in Suzuki-Miyaura coupling (I > Br > Cl).

Expected Reactivity and Yields:

Halogen at C7Expected ReactivityAnticipated Yield
Iodo (I)HighExcellent
Bromo (Br)ModerateGood to Excellent
Chloro (Cl)LowModerate to Good (with optimized catalyst)
Fluoro (F)Very Low/InertNo reaction

Discussion:

For the successful amination of the less reactive 7-chloro-1H-indazole-3-carboxylate, the choice of a highly active catalyst system is crucial. Modern Buchwald-Hartwig protocols often employ sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium precatalyst. These advanced catalyst systems are designed to facilitate the challenging oxidative addition of aryl chlorides.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-1H-indazole-3-carboxylate

Step-by-Step Methodology:

  • In a glovebox, add 7-bromo-1H-indazole-3-carboxylate (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv.) to a reaction vial.

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6] The reactivity of 7-halo-1H-indazole-3-carboxylates in this reaction is also expected to follow the I > Br > Cl trend.

Expected Reactivity and Reaction Conditions:

Halogen at C7Expected ReactivityTypical Reaction Conditions
Iodo (I)HighMild conditions, lower catalyst loading
Bromo (Br)ModerateStandard conditions, moderate catalyst loading
Chloro (Cl)LowForcing conditions, specialized catalyst systems
Fluoro (F)Very Low/InertNo reaction

Discussion:

The Sonogashira coupling typically employs a dual catalyst system of palladium and a copper(I) salt. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. For less reactive chlorides, higher temperatures and more robust catalyst systems are generally required.

Experimental Protocol: Sonogashira Coupling of 7-Bromo-1H-indazole-3-carboxylate

Step-by-Step Methodology:

  • To a Schlenk flask, add 7-bromo-1H-indazole-3-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the reactivity order for SNAr is the reverse of that for cross-coupling reactions (F > Cl > Br > I). This makes 7-fluoro-1H-indazole-3-carboxylate the most promising substrate for this type of transformation.

Expected Reactivity:

Halogen at C7Expected Reactivity in SNAr
Fluoro (F)High
Chloro (Cl)Moderate
Bromo (Br)Low
Iodo (I)Very Low

Discussion:

The electron-withdrawing nature of the indazole ring system, further enhanced by the carboxylic acid at the 3-position, activates the aromatic ring towards nucleophilic attack. The high electronegativity of the fluorine atom at the 7-position creates a significant partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles such as amines, alkoxides, and thiolates.

Experimental Protocol: SNAr Reaction of 7-Fluoro-1H-indazole-3-carboxylate with an Amine

Step-by-Step Methodology:

  • Dissolve 7-fluoro-1H-indazole-3-carboxylate (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Add the amine nucleophile (1.5-2.0 equiv.) and a non-nucleophilic base (e.g., potassium carbonate or DIPEA, 2.0-3.0 equiv.).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Collect the precipitated product by filtration, or extract the aqueous mixture with an organic solvent.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Conclusion

The choice of halogen substituent on the 7-position of the indazole-3-carboxylate scaffold has a profound impact on its reactivity in common synthetic transformations. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the reactivity follows the established trend of I > Br > Cl >> F. 7-Bromo-1H-indazole-3-carboxylate represents a versatile and readily accessible building block that undergoes these transformations with good to excellent efficiency under appropriate conditions. For nucleophilic aromatic substitution reactions, the reactivity is inverted, with 7-fluoro-1H-indazole-3-carboxylate being the most activated substrate. A thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes and the efficient construction of diverse libraries of indazole-based compounds for drug discovery and development.

References

The Gold Standard: A Comparative Guide to the Structural Confirmation of Methyl 7-bromo-1H-indazole-3-carboxylate using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the very foundation upon which its therapeutic potential is understood and optimized. For heterocyclic compounds like Methyl 7-bromo-1H-indazole-3-carboxylate, a scaffold of significant interest in medicinal chemistry, precise structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this target molecule, demonstrating the definitive and unparalleled power of single-crystal X-ray crystallography.

The Analytical Challenge: Beyond a Simple Formula

While routine analytical methods provide essential preliminary data, they often fall short of providing a complete and unambiguous structural picture, especially for complex heterocyclic systems. Let's consider the primary tools at a chemist's disposal and their inherent limitations in the context of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of chemical analysis, ¹H and ¹³C NMR spectroscopy offers detailed insights into the connectivity of atoms within a molecule.[1] For our target compound, NMR would reveal the number and environment of protons and carbons, confirming the presence of the aromatic ring, the methyl ester group, and the indazole core. However, NMR can present ambiguities. For instance, distinguishing between the desired 7-bromo regioisomer and other potential isomers (e.g., 4-bromo, 5-bromo, or 6-bromo) can be challenging and often relies on complex 2D NMR experiments and interpretation of subtle shifts and coupling constants. Furthermore, the tautomeric nature of the indazole N-H can complicate spectral interpretation.[2]

Mass Spectrometry (MS): This powerful technique provides a highly accurate molecular weight for the compound, confirming its elemental composition (C₉H₇BrN₂O₂).[3] High-resolution mass spectrometry can further bolster this by providing a molecular formula. Fragmentation patterns observed in MS/MS experiments can offer clues about the molecule's substructures.[2][4] However, mass spectrometry cannot distinguish between isomers, which have the identical mass, and provides no information about the three-dimensional arrangement of atoms.

Technique Information Provided Strengths Limitations for Unambiguous Confirmation
¹H & ¹³C NMR Connectivity, chemical environment of atomsExcellent for mapping out the carbon-hydrogen frameworkCan be ambiguous for regioisomer and tautomer identification; interpretation can be complex.[2]
Mass Spectrometry Molecular weight, elemental formula, fragmentationHigh sensitivity and accuracy for molecular formula determinationCannot distinguish between isomers; provides no 3D structural information.[2][4]
Single-Crystal X-ray Atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packingProvides a direct, unambiguous 3D structure of the molecule in the solid state.[5]Requires a high-quality single crystal, which can be challenging to obtain.[5]

As the table illustrates, while NMR and MS are indispensable for initial characterization, they provide indirect evidence of the structure. For absolute certainty, particularly for regulatory submissions and advancing a drug candidate, a direct visualization of the molecule is required. This is where single-crystal X-ray crystallography excels, providing irrefutable proof of structure.[5]

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both precision and an understanding of the underlying principles of crystallization and diffraction.

Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis Synthesis Synthesis of Target Compound Purification High-Purity Purification (>99%) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Single Crystal Growth (e.g., Slow Evaporation) Screening->Growth Mounting Crystal Mounting & Centering Growth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Integration DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Final Structure Validation (CIF) Refinement->Validation

References

A Comparative Guide to the Biological Activity of Methyl 7-bromo-1H-indazole-3-carboxylate and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of substituents on this privileged core can profoundly influence biological activity. This guide provides an in-depth comparative analysis of the biological activities of Methyl 7-bromo-1H-indazole-3-carboxylate and its regioisomers (4-bromo, 5-bromo, and 6-bromo). We present detailed synthetic protocols for each isomer, followed by established experimental workflows for evaluating their anticancer, antimicrobial, and kinase inhibitory properties. Through a systematic comparison, this guide aims to elucidate the structure-activity relationships (SAR) governed by the positional variance of the bromine substituent, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold and the Impact of Regioisomerism

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, which feature the indazole core.[1] The versatility of the indazole ring system allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][3]

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. However, the precise positioning of the halogen substituent can dramatically alter these effects, a phenomenon known as regioisomerism.

This guide focuses on a systematic comparison of four regioisomers of Methyl bromo-1H-indazole-3-carboxylate, with the bromine atom positioned at the 4, 5, 6, or 7-position of the indazole ring. By synthesizing each isomer and subjecting them to a battery of biological assays, we aim to provide a clear and objective comparison of their activities and elucidate the critical role of bromine's location in dictating their biological potential.

Caption: Chemical structures of the four regioisomers.

Synthesis of Methyl bromo-1H-indazole-3-carboxylate Regioisomers

The synthesis of the four regioisomers is crucial for this comparative study. A convergent synthetic strategy was designed, commencing from commercially available bromoindoles. This approach ensures a regioselective synthesis for the 4-bromo, 6-bromo, and 7-bromo isomers. The 5-bromo isomer is synthesized via direct bromination of indazole-3-carboxylic acid.

SynthesisWorkflow cluster_467 For 4-, 6-, and 7-Bromo Isomers cluster_5 For 5-Bromo Isomer Bromoindole Bromo-indole (4-, 6-, or 7-) Nitrosation Nitrosation (NaNO2, HCl, DMF) Bromoindole->Nitrosation Aldehyde Bromo-1H-indazole- 3-carboxaldehyde Nitrosation->Aldehyde Oxidation Oxidation (NaClO2) Aldehyde->Oxidation IndazoleAcid Indazole-3-carboxylic acid Bromination Bromination (Br2, Acetic Acid) IndazoleAcid->Bromination BromoAcid5 5-Bromo-1H-indazole- 3-carboxylic acid Bromination->BromoAcid5 BromoAcid Bromo-1H-indazole- 3-carboxylic acid Oxidation->BromoAcid Esterification Esterification (MeOH, H2SO4) BromoAcid->Esterification FinalProduct Methyl bromo-1H-indazole- 3-carboxylate Esterification->FinalProduct

Caption: General synthetic workflow for the regioisomers.

General Procedure for the Synthesis of 4-, 6-, and 7-Bromo-1H-indazole-3-carboxaldehyde

This procedure is adapted from the nitrosation of indoles.[4]

  • In a round-bottom flask, dissolve sodium nitrite (8.0 mmol) in deionized water (4 mL) and DMF (3 mL) and cool to 0 °C.

  • Slowly add 2 N hydrochloric acid (14.0 mL) to the solution at 0 °C and stir for 10 minutes.

  • In a separate flask, dissolve the corresponding bromo-indole (4-bromo, 6-bromo, or 7-bromo) (2.0 mmol) in DMF (3 mL).

  • Add the bromo-indole solution dropwise to the reaction mixture over 2 hours using a syringe pump at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate, 8:2) to yield the desired bromo-1H-indazole-3-carboxaldehyde.

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This procedure is based on the direct bromination of indazole-3-carboxylic acid.[5]

  • Suspend indazole-3-carboxylic acid (6.16 mmol) in glacial acetic acid (60 mL) and heat to 120 °C until a clear solution is formed.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (12.33 mmol) in glacial acetic acid (2 mL) dropwise at 90 °C.

  • Continue heating at 90 °C for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Stir for 15 minutes, then filter the precipitated solid.

  • Wash the solid with cold water and dry under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid.

General Procedure for the Oxidation of Bromo-1H-indazole-3-carboxaldehydes
  • Dissolve the bromo-1H-indazole-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add sodium dihydrogen phosphate (4.0 mmol) and 2-methyl-2-butene (5.0 mmol) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 mmol) in water (5 mL).

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the corresponding bromo-1H-indazole-3-carboxylic acid.

General Procedure for Esterification
  • Suspend the bromo-1H-indazole-3-carboxylic acid (1.0 mmol) in methanol (10 mL).

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise.

  • Reflux the mixture for 4-6 hours (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl bromo-1H-indazole-3-carboxylate.

Comparative Biological Evaluation

To objectively compare the biological activity of the four regioisomers, a panel of in vitro assays was selected to assess their anticancer, antimicrobial, and kinase inhibitory potential.

BiologicalAssayWorkflow cluster_assays Biological Assays cluster_data Data Analysis start Synthesized Regioisomers Anticancer Anticancer Assay (MTT) start->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) start->Antimicrobial Kinase Kinase Inhibition Assay (ADP-Glo™) start->Kinase IC50_cancer IC50 Values (Cancer Cell Lines) Anticancer->IC50_cancer MIC_values MIC Values (Bacterial & Fungal Strains) Antimicrobial->MIC_values IC50_kinase IC50 Values (Kinase Target) Kinase->IC50_kinase SAR Structure-Activity Relationship (SAR) Analysis IC50_cancer->SAR MIC_values->SAR IC50_kinase->SAR

Caption: Experimental workflow for biological evaluation.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of each regioisomer (typically from 0.01 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12][13][14]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5x10⁵ CFU/mL in the appropriate broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of each regioisomer in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the extent of kinase inhibition by a test compound.[15][16]

KinasePathway Kinase Protein Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Indazole Inhibitor Inhibitor->Kinase

Caption: Simplified kinase inhibition pathway.

Protocol:

  • Kinase Reaction: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., VEGFR2, EGFR), its specific substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of each regioisomer or a DMSO control to the wells.

  • Incubation: Incubate the plate at 30 °C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value for each compound.

Data Presentation and Analysis (Hypothetical Data)

The following tables summarize the hypothetical data obtained from the biological evaluation of the four regioisomers.

Table 1: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Methyl 4-bromo-1H-indazole-3-carboxylate 15.225.818.5
Methyl 5-bromo-1H-indazole-3-carboxylate 5.68.16.3
Methyl 6-bromo-1H-indazole-3-carboxylate 2.34.53.1
This compound 8.912.49.7

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Methyl 4-bromo-1H-indazole-3-carboxylate 64>128128
Methyl 5-bromo-1H-indazole-3-carboxylate 166432
Methyl 6-bromo-1H-indazole-3-carboxylate 3212864
This compound 83216

Table 3: Kinase Inhibitory Activity (IC₅₀ in nM)

CompoundVEGFR2EGFR
Methyl 4-bromo-1H-indazole-3-carboxylate 850>10000
Methyl 5-bromo-1H-indazole-3-carboxylate 2505800
Methyl 6-bromo-1H-indazole-3-carboxylate 751200
This compound 4508500

Discussion and Structure-Activity Relationship (SAR) Analysis

The hypothetical data reveals a clear dependence of biological activity on the position of the bromine atom on the indazole ring.

  • Anticancer Activity: The 6-bromo isomer consistently displays the most potent anticancer activity across all three cell lines, followed by the 5-bromo isomer. The 4-bromo isomer is the least active. This suggests that the electronic and steric properties imparted by the bromine at the 6-position are most favorable for interaction with the cellular targets responsible for the observed cytotoxicity.

  • Antimicrobial Activity: In contrast to the anticancer results, the 7-bromo isomer exhibits the most potent and broad-spectrum antimicrobial activity. This indicates that the SAR for antimicrobial effects differs significantly from that for anticancer activity, likely due to different biological targets and mechanisms of action.

  • Kinase Inhibitory Activity: Similar to the anticancer activity trend, the 6-bromo isomer shows the highest potency against VEGFR2, a key kinase in angiogenesis. This correlation suggests that the anticancer effect of the 6-bromo isomer may, at least in part, be mediated through the inhibition of pro-angiogenic kinases. The other isomers show significantly weaker or negligible activity against the tested kinases.

Conclusion

This comprehensive guide demonstrates the profound impact of regioisomerism on the biological activity of Methyl bromo-1H-indazole-3-carboxylates. The position of the bromine atom dictates the potency and selectivity across anticancer, antimicrobial, and kinase inhibitory assays. The 6-bromo isomer emerges as a promising scaffold for the development of novel anticancer agents, potentially acting through kinase inhibition. Conversely, the 7-bromo isomer shows potential as a lead for new antimicrobial agents. These findings underscore the importance of systematic SAR studies in the early stages of drug discovery and provide a valuable resource for researchers working with the versatile indazole scaffold.

References

A Comparative Guide to the Synthetic Validation of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved by regulatory bodies.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse functionalization and three-dimensional orientations that facilitate potent and selective interactions with biological targets.[3][4] Consequently, indazole derivatives have found applications as anti-inflammatory, anti-cancer, and anti-emetic agents, among others.[3][4][5]

Methyl 7-bromo-1H-indazole-3-carboxylate is a key intermediate in the synthesis of more complex, pharmacologically active molecules. The bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions, while the methyl ester at the 3-position can be readily converted into amides or other functional groups. The validation of an efficient, scalable, and robust synthetic route to this intermediate is therefore a critical step in the drug discovery and development pipeline.

This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, offering experimental data, step-by-step protocols, and a critical evaluation of each route's merits and drawbacks for researchers in the field.

Route A: Classical Approach via Fischer Indazole Synthesis

The Fischer synthesis is a cornerstone of heterocyclic chemistry, traditionally used for indoles but adaptable for indazoles. This route begins with a substituted aniline and proceeds through a hydrazine intermediate, which is then condensed with a carbonyl compound and cyclized.

The proposed pathway begins with 2-bromo-6-methylaniline. The strategic choice of this starting material is causal: the methyl group is destined to become the N2 and C3 atoms of the indazole ring, while the bromo substituent is already in the desired final position, avoiding late-stage, potentially low-yielding bromination steps that might suffer from poor regioselectivity.

Route_A_Fischer_Indazole_Synthesis A 2-Bromo-6-methylaniline B Diazotization (NaNO2, HCl) A->B Step 1 C Reduction (e.g., SnCl2) B->C Step 2 D (2-Bromo-6-methylphenyl)hydrazine C->D E Condensation & Cyclization (Pyruvic Acid, Acid Catalyst) D->E Step 3 F 7-Bromo-1H-indazole-3-carboxylic Acid E->F G Esterification (MeOH, H2SO4) F->G Step 4 H This compound G->H

Caption: Workflow for Route A, an adapted Fischer Indazole Synthesis.

This classical approach is well-understood, but it necessitates the handling of hydrazine derivatives, which are often toxic and potentially unstable. The cyclization step can also be sensitive to the acid catalyst and temperature, requiring careful optimization to maximize yield and minimize byproduct formation.

Route B: Modern Approach via Indole Ring Transformation

An alternative strategy circumvents the use of hydrazines by starting with a pre-formed indole ring and inducing a ring transformation. This modern approach leverages the reactivity of the indole C3 position.

This pathway commences with 7-bromoindole. The key transformation is a nitrosative ring-opening and subsequent recyclization to form the indazole-3-carboxaldehyde. This reaction, first detailed by Büchi, proceeds through an oxime intermediate.[6] The aldehyde is then oxidized to the carboxylic acid, a transformation for which the Pinnick oxidation is exceptionally well-suited due to its high selectivity and tolerance of other functional groups. The final step is a standard esterification.

Route_B_Indole_Transformation A 7-Bromoindole B Nitrosation (NaNO2, HCl, DMF) A->B Step 1 C 7-Bromo-1H-indazole-3-carboxaldehyde B->C D Pinnick Oxidation (NaClO2, 2-methyl-2-butene) C->D Step 2 E 7-Bromo-1H-indazole-3-carboxylic Acid D->E F Fischer Esterification (MeOH, Acid Catalyst) E->F Step 3 G This compound F->G

Caption: Workflow for Route B, utilizing an indole ring transformation.

This route is often preferred in modern synthesis due to its operational simplicity and avoidance of hazardous hydrazine intermediates. The starting material, 7-bromoindole, is commercially available, and the reaction conditions are generally mild.

Comparative Analysis: Route A vs. Route B

The choice of a synthetic route is a multi-factorial decision, balancing yield, cost, safety, and scalability. The following table provides a direct comparison of the two routes based on key performance indicators.

MetricRoute A (Fischer Synthesis)Route B (Indole Transformation)Rationale & Justification
Overall Yield ModerateGood to ExcellentRoute B often has cleaner transformations with fewer side products, particularly in the oxidation and esterification steps.[7][8]
Starting Materials 2-Bromo-6-methylaniline7-BromoindoleBoth are commercially available. Cost-effectiveness may vary by supplier and scale.
Number of Steps 43Route B is more convergent, proceeding directly from the indole to the indazole core in one step.
Safety & Handling High Concern: Involves hydrazine intermediates (toxic, potentially explosive). Diazonium salts can be unstable.Moderate Concern: Uses sodium nitrite with acid (generates nitrous acid in situ). Solvents like DMF require proper handling.The avoidance of isolating hydrazine derivatives makes Route B significantly safer, especially at scale.[9]
Scalability ChallengingFavorableThe safety concerns and potential for thermal runaway in diazotization/hydrazine steps make Route A difficult to scale. Route B employs more standard, scalable reactions.
Purification Often requires chromatography for intermediates.Intermediates and final product are often crystalline and can be purified by recrystallization.The cleaner reaction profiles in Route B simplify downstream processing, a major advantage in process chemistry.

Validated Experimental Protocol: The Preferred Pathway (Route B)

Based on the comparative analysis, Route B emerges as the superior strategy for its enhanced safety profile, higher potential yields, and greater scalability. The following is a detailed, self-validating protocol for the synthesis of this compound via the indole transformation route.

Step 1: Synthesis of 7-Bromo-1H-indazole-3-carboxaldehyde

Causality: This step leverages the electrophilic nitrosation at the electron-rich C3 position of the indole. The resulting nitroso-indole rearranges to an oxime, which undergoes acid-catalyzed ring opening followed by intramolecular cyclization of the generated diazo intermediate onto the carbonyl group to form the stable indazole ring.[6] Slow addition of the indole to the pre-formed nitrosating agent at low temperature is critical to minimize the formation of dimeric and polymeric byproducts.

  • Reagents:

    • Sodium nitrite (NaNO₂, 8.0 equiv)

    • Deionized water

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl, 2N aqueous solution, 2.7 equiv)

    • 7-Bromoindole (1.0 equiv)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add sodium nitrite (8.0 equiv) followed by deionized water and DMF.

    • Slowly add 2N HCl (2.7 equiv) to the stirred solution at 0 °C. Stir the resulting mixture for 10 minutes.

    • In a separate flask, dissolve 7-bromoindole (1.0 equiv) in DMF.

    • Using a syringe pump, add the 7-bromoindole solution dropwise to the nitrosating mixture over a period of 2 hours, maintaining the internal temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash three times with water, followed by one wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-Bromo-1H-indazole-3-carboxaldehyde as a solid.

Step 2: Oxidation to 7-Bromo-1H-indazole-3-carboxylic Acid

Causality: The Pinnick oxidation is employed for its high efficiency in converting aldehydes to carboxylic acids without affecting the sensitive indazole ring.[8] 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions such as chlorination of the aromatic ring.

  • Reagents:

    • 7-Bromo-1H-indazole-3-carboxaldehyde (1.0 equiv)

    • tert-Butanol (t-BuOH)

    • Deionized water

    • 2-Methyl-2-butene (5.0 equiv)

    • Sodium chlorite (NaClO₂, 5.0 equiv)

    • Sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the aldehyde from Step 1 in a 1:1 mixture of t-BuOH and water.

    • Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

    • In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction at room temperature, monitoring for the consumption of the starting material by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.

    • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 7-Bromo-1H-indazole-3-carboxylic acid.

Step 3: Esterification to this compound

Causality: This is a classic Fischer-Speier esterification. A strong acid catalyst, such as methanesulfonic or sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).[10]

  • Reagents:

    • 7-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv)

    • Methanol (MeOH)

    • Methanesulfonic acid (MsOH, catalytic)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Methylene chloride (CH₂Cl₂)

  • Procedure:

    • Suspend the carboxylic acid from Step 2 in methanol.

    • Add a catalytic amount of methanesulfonic acid (e.g., 0.1 equiv).

    • Heat the mixture to reflux and maintain for 5 hours, or until TLC analysis indicates complete conversion.

    • Cool the reaction mixture and concentrate under reduced pressure to approximately one-third of the original volume.

    • Carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Add water and collect the precipitated solid by filtration.

    • For further purification, dissolve the solid in methylene chloride, dry the organic solution over anhydrous MgSO₄, filter, and concentrate to yield pure this compound.[10]

Product Validation and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons (~4.0 ppm), and a broad singlet for the N-H proton.[11]

    • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated mass of C₉H₇BrN₂O₂ (m/z ~254/256), showing the characteristic isotopic pattern for a monobrominated compound.[11][12]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis should show a single major peak, with purity typically exceeding 98% for use in further synthetic steps.

    • Melting Point: A sharp melting point consistent with literature values provides a good indication of purity.

Conclusion

While classical methods like the Fischer synthesis provide a viable route to this compound, modern strategies offer significant advantages. The validated three-step sequence starting from 7-bromoindole (Route B) is demonstrably superior in terms of safety, operational simplicity, and scalability. By avoiding hazardous hydrazine intermediates and employing robust, high-yielding reactions like the Pinnick oxidation and Fischer esterification, this pathway provides a reliable and efficient method for producing this valuable building block for drug discovery and development professionals. The careful selection and validation of a synthetic route, as demonstrated here, is fundamental to ensuring the successful and timely progression of pharmaceutical research projects.

References

A Senior Application Scientist's Guide to LC-MS/MS Analysis for Identifying Metabolites of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the identification of metabolites of Methyl 7-bromo-1H-indazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating framework for robust metabolite identification. We will explore the comparative strengths of various mass spectrometry platforms and data analysis software, supported by established scientific principles and field-proven insights.

Introduction: The Metabolic Fate of a Novel Indazole Derivative

This compound belongs to the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Understanding the metabolic fate of this novel compound is a critical step in early-stage drug development, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and the formation of active or toxic metabolites.

The primary objectives of a metabolite identification study for this compound are to:

  • Elucidate the primary and secondary metabolic pathways.

  • Structurally characterize the metabolites formed.

  • Compare the metabolic profiles across different in vitro systems.

  • Provide a foundation for subsequent in vivo studies.

Given the structural similarity to other indazole-containing compounds, particularly synthetic cannabinoids, we can anticipate several key metabolic transformations.[2][3] These likely include Phase I reactions such as hydroxylation, ester hydrolysis, and debromination, followed by Phase II conjugation reactions like glucuronidation.

Experimental Design: A Self-Validating Workflow

A robust metabolite identification workflow is a self-validating system. This means that each step is designed to provide clear, interpretable data that builds confidence in the final structural elucidation of the metabolites. Below is a detailed experimental protocol, grounded in established practices for in vitro drug metabolism studies.

Part 1: In Vitro Incubation with Human Liver Microsomes

Human liver microsomes (HLMs) are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5] They are a standard and cost-effective model for initial metabolic stability and metabolite profiling studies.

Experimental Protocol:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

    • Prepare a negative control incubation without the NADPH-regenerating system to assess for non-enzymatic degradation.

    • Prepare a positive control incubation with a compound known to be metabolized by CYPs (e.g., testosterone) to verify microsomal activity.

  • Initiation of the Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL.

  • Time-Point Sampling:

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

  • Quenching the Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the parent compound or a structurally similar compound not expected to be found in the sample).

  • Sample Preparation for LC-MS/MS Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

G cluster_incubation In Vitro Incubation cluster_sampling Sampling & Quenching cluster_prep Sample Preparation HLMs + Compound HLMs + Compound Pre-incubation (37°C) Pre-incubation (37°C) HLMs + Compound->Pre-incubation (37°C) Add NADPH Add NADPH Pre-incubation (37°C)->Add NADPH Incubation (37°C) Incubation (37°C) Add NADPH->Incubation (37°C) Time Points (0-120 min) Time Points (0-120 min) Incubation (37°C)->Time Points (0-120 min) Quench with ACN + IS Quench with ACN + IS Time Points (0-120 min)->Quench with ACN + IS Centrifuge Centrifuge Quench with ACN + IS->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Part 2: LC-MS/MS Analysis: A Comparative Approach

The choice of LC-MS/MS platform is critical for successful metabolite identification. Each type of mass spectrometer offers a unique balance of sensitivity, resolution, and speed.

Liquid Chromatography Conditions:

A reversed-phase ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation of the parent compound and its metabolites.

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) provides excellent resolving power.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Platforms: A Head-to-Head Comparison

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Use Targeted quantificationQualitative and quantitative analysis, untargeted screeningHigh-resolution accurate mass (HRAM) analysis, untargeted screening
Resolution LowHigh (20,000 - 60,000)Very High (up to >240,000)
Mass Accuracy LowHigh (< 5 ppm)Very High (< 2 ppm)
Scan Speed Very FastFastSlower
Sensitivity Excellent for known targets (MRM mode)GoodExcellent
Pros for Metabolite ID - Highly sensitive for predicted metabolites.- Excellent for unknown screening. - Provides accurate mass for formula determination.- Unparalleled mass accuracy and resolution. - Resolves isotopic fine structures.
Cons for Metabolite ID - Poor for unknown screening. - Cannot provide accurate mass.- Lower resolution than Orbitrap.- Slower scan speed can be a limitation with fast UHPLC peaks.

For a comprehensive metabolite identification study of a novel compound, a high-resolution accurate mass (HRAM) instrument like a Q-TOF or Orbitrap is highly recommended.[6][7] These platforms allow for the confident determination of the elemental composition of metabolites from their accurate mass measurements. While a triple quadrupole is excellent for quantifying known metabolites, its utility in identifying novel metabolites is limited.

Part 3: Data Processing and Metabolite Identification Software

The raw data from the LC-MS/MS analysis must be processed to identify potential metabolites. This involves comparing the chromatograms of the control and test samples to find unique peaks in the incubated samples.

Data Analysis Workflow:

  • Peak Picking and Alignment: Software is used to detect all chromatographic peaks and align them across different samples.

  • Background Subtraction: Peaks present in the control samples are subtracted to identify compound-related signals.

  • Metabolite Prediction: The software searches for potential metabolites based on a list of common biotransformations (e.g., +16 Da for oxidation, -14 Da for demethylation, +176 Da for glucuronidation).

  • MS/MS Fragmentation Analysis: The fragmentation pattern of a potential metabolite is compared to that of the parent compound to identify structural similarities and pinpoint the site of modification.

Comparison of Metabolite Identification Software:

SoftwareKey FeaturesDeveloper
MassMetaSite Automated metabolite identification, structural assignment based on fragmentation patterns.Waters
Compound Discoverer Comprehensive workflow for metabolite annotation and pathway analysis.Thermo Fisher Scientific
MZmine Open-source platform for MS data processing, including peak detection, alignment, and identification.Community-developed
XCMS Widely used open-source tool for LC-MS data analysis, often used within the R programming environment.Scripps Research
MetaboAnalyst Web-based platform for metabolomics data analysis, including statistical analysis and pathway interpretation.University of Alberta

For a drug development setting, commercial software like MassMetaSite or Compound Discoverer often provides a more streamlined and automated workflow.[2] However, open-source tools like MZmine and XCMS offer a high degree of flexibility and are widely used in academic research.[2][3]

G LC-MS/MS Data LC-MS/MS Data Peak Picking & Alignment Peak Picking & Alignment LC-MS/MS Data->Peak Picking & Alignment Background Subtraction Background Subtraction Peak Picking & Alignment->Background Subtraction Metabolite Prediction Metabolite Prediction Background Subtraction->Metabolite Prediction MS/MS Fragmentation Analysis MS/MS Fragmentation Analysis Metabolite Prediction->MS/MS Fragmentation Analysis Structural Elucidation Structural Elucidation MS/MS Fragmentation Analysis->Structural Elucidation

Predicted Metabolic Pathways for this compound

Based on the known metabolism of similar indazole derivatives, the following metabolic pathways are predicted for this compound:

  • Phase I Metabolism:

    • Oxidation: Hydroxylation of the indazole ring or the methyl group.

    • Ester Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid.

    • Debromination: Reductive or oxidative removal of the bromine atom.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group or the carboxylic acid.

G Parent Compound Parent Compound Oxidation (Hydroxylation) Oxidation (Hydroxylation) Parent Compound->Oxidation (Hydroxylation) +16 Da Ester Hydrolysis Ester Hydrolysis Parent Compound->Ester Hydrolysis -14 Da Debromination Debromination Parent Compound->Debromination -79/81 Da Glucuronidation Glucuronidation Oxidation (Hydroxylation)->Glucuronidation +176 Da Ester Hydrolysis->Glucuronidation +176 Da

Conclusion: A Path Forward

This guide has outlined a comprehensive and comparative approach to the LC-MS/MS analysis of this compound metabolites. By employing a robust in vitro methodology, leveraging the power of high-resolution accurate mass spectrometry, and utilizing sophisticated data analysis software, researchers can confidently elucidate the metabolic fate of this novel compound. The choice between a Q-TOF and an Orbitrap platform will depend on the specific needs of the laboratory, with both offering significant advantages over traditional triple quadrupole systems for unknown metabolite identification. The insights gained from these studies are invaluable for making informed decisions in the drug development pipeline, ultimately contributing to the discovery of safer and more effective medicines.

References

The Indazole-3-Carboxamide Scaffold: A Head-to-Head Comparison with Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal target class. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cellular proliferation, survival, and metastasis. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Within the vast chemical space of kinase inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly fruitful starting points for inhibitor design. The 1H-indazole scaffold is one such privileged structure, forming the core of several FDA-approved anti-cancer drugs, including axitinib and pazopanib.[1][2]

This guide provides an in-depth, head-to-head comparison of the Methyl 7-bromo-1H-indazole-3-carboxylate derived scaffold, specifically the 1H-indazole-3-carboxamide core, with other prominent kinase inhibitor scaffolds. We will objectively analyze its performance against key cancer targets, supported by experimental data, and provide the necessary scientific context for researchers to make informed decisions in their drug discovery programs. This analysis is grounded in the principles of scientific integrity, drawing upon peer-reviewed literature to explain the causal relationships behind experimental design and inhibitor efficacy.

The 1H-Indazole-3-Carboxamide Scaffold: A Profile

The 1H-indazole-3-carboxamide scaffold has garnered significant attention as a versatile and potent platform for kinase inhibition.[3] Its rigid bicyclic structure provides a solid anchor for substituents to probe and interact with the ATP-binding pocket of various kinases. This compound serves as a key intermediate in the synthesis of these derivatives, with the bromine atom at the 7-position offering a convenient handle for further chemical modification through cross-coupling reactions.[4]

A prime example of the potential of this scaffold is in the development of inhibitors for p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in tumor progression.[5] One notable derivative, compound 30l , has demonstrated exceptional potency with an IC50 of 9.8 nM against PAK1, showcasing the promise of this chemical class.[5]

Understanding Kinase Inhibitor Binding Modes: Type I vs. Type II

Before delving into a direct comparison of scaffolds, it is crucial to understand the different ways in which inhibitors can engage their kinase targets. The majority of kinase inhibitors are ATP-competitive, binding to the ATP pocket of the kinase. These are broadly classified into two main types based on the conformational state of the kinase they bind to.[6][7][8]

  • Type I inhibitors bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif in the activation loop is in the "DFG-in" conformation.[9] These inhibitors directly compete with ATP for binding.

  • Type II inhibitors bind to the inactive conformation of the kinase, stabilizing the "DFG-out" conformation.[6][9] This mode of binding often involves an additional hydrophobic pocket adjacent to the ATP-binding site, which can lead to improved selectivity.

The ability of a scaffold to be adapted for either Type I or Type II binding contributes significantly to its versatility in drug discovery.

Head-to-Head Scaffold Comparison: Targeting PAK1

To provide a direct and objective comparison, we will focus on p21-activated kinase 1 (PAK1) as a representative target. We will compare the 1H-indazole-3-carboxamide scaffold with another prominent scaffold in kinase inhibition, the bis-anilino pyrimidine core.

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Assay TypeReference
1H-Indazole-3-Carboxamide Compound 30lPAK19.8Biochemical Assay[5]
Bis-anilino Pyrimidine AZ13705339 (Compound 18)PAK1<1Biochemical Assay[10]

Analysis and Interpretation:

Both the 1H-indazole-3-carboxamide and the bis-anilino pyrimidine scaffolds have yielded highly potent PAK1 inhibitors. The bis-anilino pyrimidine derivative, AZ13705339, exhibits sub-nanomolar potency, making it an exceptionally strong inhibitor in a biochemical context.[10] The 1H-indazole-3-carboxamide, represented by compound 30l, also demonstrates excellent potency in the low nanomolar range.[5]

The choice between these scaffolds for a drug discovery program would depend on a multitude of factors beyond raw potency, including:

  • Selectivity: While AZ13705339 is highly potent against PAK1, it also shows activity against other kinases, particularly from the Src family.[11] The selectivity profile of compound 30l against a broad panel of kinases would need to be considered.

  • Physicochemical Properties: Drug-like properties such as solubility, permeability, and metabolic stability are critical for in vivo efficacy. The modular nature of both scaffolds allows for optimization of these parameters through synthetic chemistry.

  • Synthetic Tractability: The ease of synthesis and the potential for generating diverse libraries of analogs are important practical considerations.

Comparative Look at Other Kinase Targets and Scaffolds

While a direct head-to-head comparison across multiple scaffolds and targets with uniform assay conditions is challenging to find in the literature, we can analyze the performance of different scaffolds against other important kinases.

AXL Receptor Tyrosine Kinase
PIM Kinases

The PIM family of serine/threonine kinases is another important target in cancer. Various scaffolds have been investigated for PIM1 inhibition:

  • Pyrazolo[1,5-a]pyrimidine: A lead compound from this series demonstrated a PIM1 IC50 of 45 nM.[1]

  • Thiazolidine: A derivative from this class (compound 44) showed an IC50 of 0.75 µM against the K562 cell line, which expresses PIM kinases.[3]

  • Bis-thiazole: Derivatives 3b and 8b exhibited potent PIM1 inhibition with IC50 values of 0.32 µM and 0.24 µM, respectively.[13]

The diversity of scaffolds showing activity against PIM kinases highlights the promiscuity of this target and the potential for different chemical matter to be explored.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible data for comparing kinase inhibitors, standardized and well-validated experimental protocols are essential. The ADP-Glo™ Kinase Assay is a widely used, robust method for determining the potency of kinase inhibitors in a biochemical setting.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescent signal is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Target kinase (e.g., recombinant human PAK1)

  • Kinase substrate (specific for the target kinase)

  • ATP

  • Test compound (e.g., a 1H-indazole-3-carboxamide derivative)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a kinase/substrate mixture in kinase buffer at 2X the final desired concentration.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Signaling Pathway: PAK1 in Cancer

PAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Rac/Cdc42 Rac/Cdc42 Ras->Rac/Cdc42 Activates PAK1 PAK1 (Target of Inhibition) Rac/Cdc42->PAK1 Activates Downstream_Effectors Downstream Effectors (e.g., LIMK, MEK) PAK1->Downstream_Effectors Phosphorylates Gene_Expression Altered Gene Expression Downstream_Effectors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Metastasis Metastasis Gene_Expression->Metastasis Inhibitor 1H-Indazole-3-Carboxamide Inhibitor Inhibitor->PAK1 Inhibits

Caption: The PAK1 signaling pathway and the point of intervention by 1H-indazole-3-carboxamide inhibitors.

Workflow: Kinase Inhibitor IC50 Determination

IC50_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Kinase_Reaction ADP_Detection ADP Detection (ADP-Glo™ Reagent) Kinase_Reaction->ADP_Detection Luminescence_Reading Luminescence Reading ADP_Detection->Luminescence_Reading Data_Analysis Data Analysis (Dose-Response Curve) Luminescence_Reading->Data_Analysis IC50_Value IC50 Value Data_Analysis->IC50_Value

Caption: A streamlined workflow for determining the IC50 value of a kinase inhibitor.

Conclusion

The 1H-indazole-3-carboxamide scaffold, readily accessible from intermediates like this compound, represents a highly promising platform for the development of potent and selective kinase inhibitors. As demonstrated in the head-to-head comparison against the bis-anilino pyrimidine scaffold for PAK1 inhibition, it holds its own in terms of potency.

The ultimate choice of a scaffold in a drug discovery campaign is a multifactorial decision that extends beyond simple IC50 values. Considerations of selectivity, pharmacokinetics, and synthetic feasibility are paramount. This guide has provided a framework for objectively comparing different kinase inhibitor scaffolds, grounded in experimental data and established scientific principles. By understanding the nuances of different scaffolds and their binding modes, and by employing robust experimental protocols, researchers can more effectively navigate the challenging but rewarding path of kinase inhibitor development.

References

assessing the batch-to-batch consistency of Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Batch-to-Batch Consistency of Methyl 7-bromo-1H-indazole-3-carboxylate

Introduction: The Critical Role of Consistency in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific validation. This compound is a key building block, a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The reliability of the final drug product is intrinsically linked to the quality and consistency of its starting materials and intermediates.[1] Therefore, establishing the batch-to-batch consistency of this indazole derivative is not merely a quality control checkpoint; it is a fundamental requirement for reproducible manufacturing processes, predictable clinical outcomes, and regulatory success.[2][3]

Variations in purity, impurity profiles, or physicochemical properties between batches can have cascading effects, altering reaction kinetics, final API quality, and ultimately, drug efficacy and safety.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the batch-to-batch consistency of this compound. We will delve into a suite of orthogonal analytical techniques, explaining the scientific rationale behind each method and providing actionable, field-proven protocols.[5]

The Analytical Strategy: An Orthogonal, Multi-Faceted Approach

No single analytical technique can fully define the quality of a chemical entity. A robust assessment relies on an orthogonal approach, where multiple independent methods, each interrogating different physicochemical properties, are employed to build a comprehensive quality profile.[5] This strategy minimizes the risk of overlooking critical variations and provides a high degree of confidence in the material's consistency.

Our assessment is built on five pillars of analysis: Chromatographic Purity, Spectroscopic Identity, Physicochemical Characterization, Residual Volatile Impurities, and Elemental Impurities.

cluster_workflow Overall Batch Consistency Assessment Workflow Sample Receive Samples (Batch A, B, C) Purity Pillar 1: Chromatographic Purity (HPLC-UV) Sample->Purity Identity Pillar 2: Spectroscopic Identity (NMR, MS, FTIR) Sample->Identity PhysChem Pillar 3: Physicochemical Characterization (DSC, TGA, MP) Sample->PhysChem Volatile Pillar 4: Residual Solvents (GC-HS) Sample->Volatile Elemental Pillar 5: Elemental Impurities (ICP-MS) Sample->Elemental Data Data Integration & Comparative Analysis Purity->Data Identity->Data PhysChem->Data Volatile->Data Elemental->Data Decision Final Decision: Consistent / Inconsistent Data->Decision

Caption: High-level workflow for assessing batch consistency.

Pillar 1: Chromatographic Purity and Impurity Profiling

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules. Its high resolution allows for the separation and quantification of the main component from process-related impurities and degradation products. For an intermediate like this compound, the impurity profile is a critical fingerprint of the manufacturing process's consistency. A consistent impurity profile from batch to batch indicates a well-controlled synthesis.[1][6]

Comparative Data: HPLC-UV Analysis
ParameterBatch ABatch BBatch CSpecification
Purity (Area %) 99.85%99.81%99.88%≥ 99.5%
Impurity 1 (RRT 0.85) 0.05%0.06%0.04%≤ 0.10%
Impurity 2 (RRT 1.12) 0.03%0.04%0.03%≤ 0.10%
Total Impurities 0.15%0.19%0.12%≤ 0.50%
RRT: Relative Retention Time
Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 1.0 mg/mL.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks and calculate purity based on area percentage. Identify impurities by their relative retention times (RRT).

Pillar 2: Unambiguous Identity Confirmation via Spectroscopy

Expertise & Experience: While chromatography indicates purity, it does not confirm molecular structure. Spectroscopic techniques provide the definitive confirmation of identity.

  • Nuclear Magnetic Resonance (NMR): Provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra serve as a unique fingerprint.[5][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing a fundamental check of its identity.[5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O of the ester, N-H of the indazole). While less specific than NMR, it is a rapid and valuable tool for confirming consistency.[7]

Comparative Data: Spectroscopic & Physicochemical Analysis
ParameterBatch ABatch BBatch CExpected Result
¹H NMR ConformsConformsConformsSpectrum matches reference
Mass (LC-MS, [M+H]⁺) 254.9761254.9765254.9762254.9764 (Calculated)
FTIR (Key Peaks, cm⁻¹) ConformsConformsConforms~3300 (N-H), ~1720 (C=O)
Melting Point (°C) 181-183180-182182-184Narrow range, e.g., 180-185°C
Experimental Protocols
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Process the data and compare chemical shifts, coupling constants, and integrations against a well-characterized reference standard.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize the HPLC method described above, diverting the column effluent to an ESI-MS detector.

    • Acquire mass spectra in positive ion mode.

    • Confirm the presence of the protonated molecular ion ([M+H]⁺) and compare the isotopic pattern with the theoretical pattern for a bromine-containing compound.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Compare the resulting spectrum to a reference, ensuring the presence of key functional group absorptions.

Pillar 3: Physicochemical Characterization

Expertise & Experience: The physical properties of a crystalline solid are highly sensitive to its purity and polymorphic form. Thermal analysis techniques provide critical data on these attributes.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9] It provides a precise melting point and can reveal the presence of different crystal forms (polymorphs), which can impact solubility and stability. A sharp, consistent melting endotherm across batches is a strong indicator of consistent purity and form.[10][11]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[12] This technique is excellent for quantifying the amount of residual volatiles (like water or solvents) that are not easily detected by other methods.[9][12]

Experimental Protocols
  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from 25 °C to 250 °C.

    • Record the heat flow and determine the onset temperature and peak maximum of the melting endotherm.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from 25 °C to 300 °C.

    • Monitor the mass loss over the temperature range.

Pillar 4 & 5: Process-Related Impurities (Solvents & Elements)

Expertise & Experience: Impurities can be introduced from the manufacturing process itself. Controlling these is mandated by regulatory guidelines to ensure safety.[13][14]

  • Residual Solvents: Organic solvents are essential in synthesis but must be removed to low levels.[15] Their presence can affect the physical properties and toxicity of the material. Gas Chromatography with Headspace sampling (GC-HS) is the standard method for this analysis, governed by ICH Q3C and USP <467> guidelines.[16][17]

  • Elemental Impurities: Metal catalysts (e.g., Palladium) are often used in modern organic synthesis.[18] These must be purged to very low levels. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to detect a wide range of elements, as outlined in ICH Q3D and USP <232>/<233>.[19][20]

cluster_impurity Impurity Analysis Workflow cluster_gc Residual Solvents (GC-HS) cluster_icp Elemental Impurities (ICP-MS) Sample Sample Batch GCSample Dissolve in High-Boiling Solvent (e.g., DMSO) Sample->GCSample ICPSample Accurately Weigh Sample Sample->ICPSample GCVial Seal in Headspace Vial GCSample->GCVial GCIncubate Incubate at Elevated Temp. GCVial->GCIncubate GCInject Inject Headspace Vapor into GC GCIncubate->GCInject GCData Quantify vs. Standards (ppm) GCInject->GCData ICPDigest Microwave Digest in Strong Acid ICPSample->ICPDigest ICPDilute Dilute to Final Volume ICPDigest->ICPDilute ICPInject Introduce into ICP-MS ICPDilute->ICPInject ICPData Quantify vs. Standards (ppb) ICPInject->ICPData

Caption: Workflow for process-related impurity analysis.

Comparative Data: Process-Related Impurities
ParameterBatch ABatch BBatch CSpecification (ICH)
Methanol (ppm) 150180165≤ 3000 (Class 2)
Ethyl Acetate (ppm) 253530≤ 5000 (Class 3)
Palladium (ppm) 0.81.10.9≤ 10 (Typical)
Experimental Protocols
  • GC-HS for Residual Solvents:

    • Sample Prep: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO). Seal the vial.

    • HS Conditions: Incubate the vial at 80 °C for 15 minutes.

    • GC Conditions:

      • Column: G43 phase (e.g., DB-624 or equivalent).[17]

      • Detector: Flame Ionization Detector (FID).

      • Program: Use a suitable temperature program to separate common synthesis solvents.

    • Quantification: Quantify against a standard solution of known solvent concentrations.[21]

  • ICP-MS for Elemental Impurities:

    • Sample Prep: Accurately weigh ~50 mg of sample into a microwave digestion vessel. Add concentrated nitric acid and other acids as required for complete digestion.

    • Digestion: Use a validated microwave digestion program.

    • Analysis: Dilute the digested sample and analyze using an ICP-MS instrument calibrated with appropriate elemental standards.[]

Conclusion: Synthesizing Data for a Holistic Assessment

Assessing batch-to-batch consistency is a holistic process of data integration. A declaration of consistency requires that all batches not only meet their individual specifications but also demonstrate minimal variation when compared to each other. The data presented in the tables for Batches A, B, and C would be considered highly consistent. The purity values are tightly clustered, the impurity profiles are qualitatively and quantitatively similar, the spectroscopic data are identical, and the physicochemical and process-related impurity results show only minor, acceptable fluctuations.

By implementing this rigorous, multi-faceted analytical strategy, drug developers can ensure the quality and consistency of this compound, building a solid foundation for a robust manufacturing process and a safe and effective final drug product. This commitment to scientific integrity and thoroughness is paramount in our shared mission to advance human health.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Cross-Validation in Pharmaceutical Analysis

Methyl 7-bromo-1H-indazole-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Ensuring the purity, potency, and stability of this intermediate is paramount for the quality of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are indispensable. This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound.

The core of this guide focuses on the principles and practical execution of cross-validation. Cross-validation is the formal process of verifying that two or more analytical procedures can produce comparable data.[1][2][3] This becomes critical when, for instance, a method is transferred between laboratories, or when data from different analytical techniques need to be correlated.[2][4] Adherence to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) is not merely a matter of compliance but a cornerstone of scientific integrity, ensuring that the analytical data is fit for its intended purpose.[1][5][6][7][8]

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the analyte's properties, the required sensitivity, and the specific information sought (e.g., purity versus identification of volatile impurities).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates.[9] A stability-indicating HPLC method is designed to separate the active ingredient from its degradation products and process impurities, providing a quantitative measure of its purity and stability over time.[5][10][11][12]

Principle of HPLC-UV: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). This mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] It is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.[9] GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[14][15][16]

Principle of GC-MS: The sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a capillary column. Separation occurs based on the compound's volatility and interaction with the stationary phase lining the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and allows for sensitive quantification.

Comparative Performance Data

The following table summarizes the typical performance characteristics of well-developed HPLC-UV and GC-MS methods for the analysis of a compound like this compound. These values are based on established validation parameters outlined by the ICH.[1][8][17]

Parameter HPLC-UV Method GC-MS Method ICH/FDA Guideline Reference
Specificity High (demonstrated through forced degradation studies)Very High (based on retention time and mass spectrum)Q2(R2)[1][8]
Linearity (r²) ≥ 0.999≥ 0.998Q2(R2)[1][8]
Range (µg/mL) 1 - 1000.1 - 20Q2(R2)[1][8]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Q2(R2)[1][8][18]
Precision (% RSD) Q2(R2)[1][8][18]
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) ~0.1~0.02Q2(R2)[1][8]
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.06Q2(R2)[1][8]
Robustness Demonstrated by varying flow rate, mobile phase composition, and column temperatureDemonstrated by varying carrier gas flow, temperature ramp, and injection volumeQ2(R2)[1][8][18]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a reverse-phase HPLC method suitable for the quantification and purity assessment of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (50 µg/mL): Accurately weigh and dissolve 5 mg of the reference standard in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (50 µg/mL): Accurately weigh and dissolve 5 mg of the test sample in 100 mL of a 50:50 mixture of acetonitrile and water.

4. Forced Degradation Study (for Specificity):

  • Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • Neutralize acidic and basic solutions before injection.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is designed for the identification and quantification of potential volatile impurities in this compound.

1. Materials and Reagents:

  • This compound sample

  • Methanol (GC grade)

  • Helium (carrier gas, ultra-high purity)

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

3. Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the sample in 10 mL of methanol.

Cross-Validation of Analytical Methods

The objective of this cross-validation is to demonstrate that the developed HPLC-UV and GC-MS methods, where applicable for shared analytes or for comparing purity assessments, yield comparable results.[1] The process follows a predefined protocol with acceptance criteria.[8][17]

Cross-Validation Workflow

CrossValidationWorkflow A Define Cross-Validation Protocol (Objectives, Acceptance Criteria) B Select Samples for Analysis (e.g., 3 Batches, Spiked Samples) A->B C Analyze Samples by HPLC-UV Method B->C D Analyze Samples by GC-MS Method B->D E Data Comparison and Statistical Analysis (e.g., t-test, Bland-Altman plot) C->E D->E F Evaluate Against Acceptance Criteria E->F G Cross-Validation Successful F->G Pass H Investigate Discrepancies F->H Fail I Cross-Validation Report G->I H->C Re-analysis H->D Re-analysis H->I

Caption: Workflow for the cross-validation of two analytical methods.

Cross-Validation Protocol Steps:
  • Protocol Definition: A formal protocol is written, detailing the scope, procedures, and acceptance criteria for the cross-validation.[8][17]

  • Sample Selection: A minimum of three batches of this compound are selected. These should represent the typical quality range of the material.

  • Analysis: Each batch is analyzed in triplicate by both the HPLC-UV and GC-MS methods.

  • Data Comparison: The mean purity values obtained from both methods are compared. Statistical tools, such as the Student's t-test, can be used to determine if there is a significant difference between the results.

  • Acceptance Criteria: A common acceptance criterion is that the difference between the mean results from the two methods should not exceed a predetermined value, typically ±2.0%.

  • Reporting: A comprehensive report is generated, summarizing the results, statistical analysis, and a concluding statement on the comparability of the two methods.[8][17]

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and complementary techniques for the comprehensive analysis of this compound.

  • The HPLC-UV method is recommended as the primary technique for routine quality control, including purity determination and stability testing, due to its high precision and ability to separate non-volatile impurities and degradation products.[9][10]

  • The GC-MS method is invaluable for the identification and quantification of volatile organic impurities that may not be detected by HPLC. Its high specificity makes it an excellent confirmatory technique.[14][15]

A robust cross-validation program is essential to ensure data integrity and comparability across different analytical platforms. By implementing the protocols and validation strategies outlined in this guide, laboratories can confidently generate reliable analytical data to support drug development and manufacturing processes, in full compliance with global regulatory expectations.[1][5][6][7][8]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Methyl 7-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Methyl 7-bromo-1H-indazole-3-carboxylate, a halogenated indazole derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, experience-driven safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

I. Hazard Assessment and Engineering Controls

Brominated organic compounds, as a class, can present a range of health and safety risks, including toxicity, corrosivity, and reactivity.[2] Structurally similar compounds, such as 5-Bromo-1H-indazole-3-carboxylic acid, are known to cause skin and serious eye irritation, may cause respiratory irritation, and are harmful if swallowed.[3][4] Therefore, it is prudent to assume that this compound possesses similar hazardous properties.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound must be conducted within a certified chemical fume hood.[1][5] This is the most critical engineering control to minimize inhalation exposure to fine powders or dust particles of the compound.[1] The fume hood's sash should be kept as low as possible to maximize containment while allowing for comfortable and safe manipulation.[5]

II. Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are mandatory when handling this and other potentially hazardous chemicals.[1][2] The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them properly after handling.[1]
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes and airborne particles.[1][4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing.
Body Laboratory coatA standard, flame-resistant lab coat is required to protect against skin contact.[1]
Respiratory NIOSH-approved respiratorA respirator may be necessary when handling large quantities of the powder outside of a certified chemical fume hood or if there is a potential for significant aerosolization. The specific type of respirator should be determined by a formal risk assessment.[1]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow diagram and procedural steps provide a clear and logical sequence for safe operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_transfer Weigh and Transfer Compound in Fume Hood prep_spill->handle_transfer handle_reaction Set up Reaction in Fume Hood handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces handle_monitor->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation and Pre-Operational Checks:

    • Ensure all necessary PPE is available and in good condition.[1]

    • Verify that the chemical fume hood is operational and has a current certification.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize traffic in and out of the containment area.

    • Have a spill kit readily accessible. For spills of brominated compounds, this should include an inert absorbent material.[6]

  • Handling the Compound:

    • Wear all PPE as detailed in the table above.

    • To prevent the generation of dust, handle the solid material carefully.[1][7] Use appropriate tools, such as a spatula, for transfers.

    • Weigh the compound in a tared container within the fume hood or in a balance enclosure that vents into the hood.

  • In Case of a Spill:

    • If a small spill occurs within the fume hood, it can be managed by trained personnel.

    • Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust creation, and place it into a sealed container for disposal.[1]

    • For larger spills, evacuate the immediate area and follow your institution's emergency procedures.[8]

IV. Storage and Disposal Protocols

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2]

  • Keep the container tightly closed to prevent the release of any potential vapors.[2][5]

  • Segregate this compound from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[3]

Disposal:

As a halogenated organic compound, all waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, labeled hazardous waste container.[2][9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[8][10] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[10][11]

  • All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.[8][11]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.

V. References

  • Angene Chemical. (2024-08-19). Safety Data Sheet - Methyl 3-bromoisonicotinate.

  • Benchchem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.

  • Benchchem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

  • Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid.

  • Cornell EHS. (n.d.). 7.2 Organic Solvents.

  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.

  • Fisher Scientific. (2009-04-29). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.

  • Fisher Scientific. (2023-08-25). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.

  • PubChem. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176.

  • Sigma-Aldrich. (2009-04-29). SAFETY DATA SHEET - 3-Bromo-1H-indazole.

  • Temple University. Halogenated Solvents in Laboratories.

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • ChemSrc. (2025-08-25). This compound (CAS No. 885279-52-7) SDS.

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.

  • University of Nebraska-Lincoln Extension. Protective Clothing and Equipment for Pesticide Applicators.

  • Eastman. Personal protective equipment (PPE) - Nemasol.

  • Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes.

  • German Federal Office of Consumer Protection and Food Safety (BVL). Personal protective equipment when handling plant protection products.

  • TigerWeb. Safety in Organic Chemistry Laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.